Cyanomethyl formate
Description
Structure
3D Structure
Properties
IUPAC Name |
cyanomethyl formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO2/c4-1-2-6-3-5/h3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLAEHBSVFWEHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)OC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400831 | |
| Record name | Cyanomethyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150760-95-5 | |
| Record name | Cyanomethyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Formyloxy)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical and chemical properties of cyanomethyl formate?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanomethyl formate (C₃H₃NO₂) is a reactive organic compound primarily utilized as an efficient formylating agent in organic synthesis.[1][2] Its ability to introduce a formyl group (-CHO) under mild conditions makes it a valuable reagent for the protection of amines and the synthesis of various organic intermediates.[1] This technical guide provides a detailed overview of the known physical and chemical properties of this compound, experimental protocols for its synthesis and application, and a discussion of its reactivity.
It is important to note that while formylating agents, in general, play a role in the synthesis of pharmaceuticals, specific applications of this compound in drug development or its interaction with biological signaling pathways are not well-documented in publicly available literature.
Physical and Chemical Properties
This compound is a colorless to almost colorless liquid.[3][4] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₃NO₂ | [3][5] |
| Molecular Weight | 85.06 g/mol | [3][5] |
| Appearance | Colorless to Almost colorless clear liquid | [3][4] |
| Boiling Point | 64 °C at 12 mmHg | [4] |
| Specific Gravity (20/20) | 1.19 | [4] |
| Refractive Index (n20/D) | 1.41 | [4] |
| Flash Point | 82 °C | [4] |
| Purity | >98.0% (GC) | [3][4] |
| Synonyms | Formic Acid Cyanomethyl Ester | [3][4] |
| CAS Number | 150760-95-5 | [3] |
Note on Spectroscopic Data: Detailed, publicly available experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are limited. Researchers are advised to acquire this data on their own purified samples for full characterization.
Experimental Protocols
Synthesis of this compound
A reported method for the synthesis of this compound involves the reaction of potassium formate with chloroacetonitrile in a suitable solvent.[1]
Materials:
-
Potassium formate
-
Chloroacetonitrile
-
Anhydrous sulfolane
Procedure:
-
Suspend potassium formate (0.2 mol) in anhydrous sulfolane (30 mL).
-
Add chloroacetonitrile (0.2 mol) dropwise to the suspension while stirring.
-
Heat the reaction mixture and stir until the reaction is complete (monitoring by appropriate analytical techniques such as TLC or GC is recommended).
-
Upon completion, the product, this compound, can be isolated and purified by distillation under reduced pressure.[1]
A visual representation of this workflow is provided in the diagrams section.
General Procedure for N-Formylation of Amines
This compound is an effective reagent for the formylation of primary and secondary amines under mild and neutral conditions.[1]
Materials:
-
Amine substrate
-
This compound
-
(Optional) Imidazole as a catalyst for less reactive amines
Procedure:
-
Dissolve the amine substrate in a suitable solvent.
-
Add this compound (typically in slight excess) to the solution at room temperature. For many aliphatic and aromatic amines, the reaction is exothermic.[1]
-
Stir the reaction mixture at room temperature until completion. The progress of the reaction can be monitored by TLC or GC.
-
For less reactive amines, such as nitroanilines, a catalytic amount of imidazole may be required, and gentle heating may be necessary.[1]
-
Upon completion, the formamide product can be isolated using standard work-up procedures, often involving washing with water and extraction with an organic solvent, followed by drying and solvent evaporation.
General Procedure for O-Formylation of Alcohols
The formylation of primary and secondary alcohols using this compound typically requires a catalyst.[1]
Materials:
-
Alcohol substrate
-
This compound
-
Imidazole (catalytic amount)
Procedure:
-
Mix the alcohol substrate with this compound.
-
Add a catalytic amount of imidazole to the mixture.
-
Stir the reaction at an appropriate temperature until the starting material is consumed, as monitored by TLC or GC.
-
The resulting alkyl formate can be isolated and purified by standard methods such as distillation or chromatography.[1]
Chemical Reactivity and Applications
The primary chemical reactivity of this compound stems from its nature as an activated ester of formic acid. The electron-withdrawing cyanomethyl group makes the formyl carbon susceptible to nucleophilic attack.
Formylating Agent
This compound serves as a chemoselective formylating reagent.[2] It readily reacts with nucleophiles such as amines and, under catalytic conditions, alcohols to provide the corresponding formamides and formates in moderate to high yields.[1] A key advantage of this reagent is that the reactions can often be performed under mild and neutral conditions.[1] In the case of molecules with multiple functional groups, such as ethanolamine, this compound has been shown to selectively N-formylate the amino group.[1]
A diagram illustrating the general mechanism of formylation is provided below.
Mandatory Visualizations
Caption: Synthesis Workflow of this compound.
Caption: General Formylation Mechanism.
Safety Information
This compound is a chemical that should be handled with care in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled.[4] It can also cause skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and efficient reagent for the formylation of amines and alcohols. Its ease of synthesis and the mild conditions required for its reactions make it a useful tool in organic synthesis. While its direct application in drug development and interactions with specific biological pathways have not been extensively reported, its role in the synthesis of formylated compounds, which are important motifs in many biologically active molecules, is significant. Further research into the broader applications and biological relevance of this compound may reveal new opportunities for this versatile reagent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound | 150760-95-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound [Formylating Reagent] | CymitQuimica [cymitquimica.com]
- 4. This compound | 150760-95-5 | TCI Deutschland GmbH [tcichemicals.com]
- 5. chemscene.com [chemscene.com]
Synthesis of Cyanomethyl Formate from Potassium Formate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route to cyanomethyl formate, a potentially valuable building block in organic synthesis, utilizing potassium formate and chloroacetonitrile as primary reagents. The core of this synthesis is a nucleophilic substitution reaction. This document outlines the theoretical basis, detailed experimental protocols, and expected outcomes, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting. The information is curated for an audience with a strong background in organic chemistry, particularly those involved in pharmaceutical research and development.
Introduction
Cyanomethyl esters are a class of organic compounds that have demonstrated utility in various synthetic transformations. Their unique electronic properties make them valuable intermediates. This guide focuses on the synthesis of the simplest member of this class, this compound, from readily available and cost-effective starting materials: potassium formate and chloroacetonitrile. The proposed reaction proceeds via a nucleophilic substitution mechanism, a fundamental and widely applied reaction in organic chemistry.
Reaction Pathway and Mechanism
The synthesis of this compound from potassium formate and chloroacetonitrile is predicated on a bimolecular nucleophilic substitution (S(_N)2) reaction. In this process, the formate anion, derived from potassium formate, acts as the nucleophile, attacking the electrophilic carbon atom of chloroacetonitrile. This carbon is rendered electrophilic by the electron-withdrawing effects of both the adjacent nitrile group and the chlorine atom. The chlorine atom serves as the leaving group, being displaced by the incoming formate nucleophile. The overall transformation results in the formation of this compound and potassium chloride as a byproduct.
Quantitative Data
The following tables summarize the physical and chemical properties of the key reactants and the product, as well as proposed reaction parameters based on analogous chemical transformations.[1]
Table 1: Properties of Reactants and Product
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| Potassium Formate | HCOOK | 84.12 | Decomposes | 167 | Soluble in water, alcohol. Insoluble in ether. |
| Chloroacetonitrile | ClCH₂CN | 75.50 | 126-127 | -38 | Slightly soluble in water. Soluble in organic solvents. |
| This compound | HCOOCH₂CN | 85.06 | N/A | N/A | Expected to be soluble in common organic solvents. |
Table 2: Proposed Experimental Parameters
| Parameter | Recommended Value/Range | Notes |
| Reactant Molar Ratio | 1.0 : 1.1 (Chloroacetonitrile : Potassium Formate) | A slight excess of potassium formate can help drive the reaction to completion. |
| Solvent | Acetonitrile or DMF | These polar aprotic solvents are well-suited for S(_N)2 reactions.[1] |
| Reaction Temperature | 60 - 80 °C | A moderate temperature is likely sufficient to achieve a reasonable reaction rate without significant decomposition.[1] |
| Reaction Time | 4 - 8 hours | The reaction progress should be monitored by TLC or GC.[1] |
| Catalyst (Optional) | Phase Transfer Catalyst (e.g., 18-crown-6 or TBAB) | May be beneficial if solubility of potassium formate is an issue. |
| Expected Yield | 60 - 85% | Based on yields of similar esterification reactions.[1] |
Experimental Protocol
This section provides a detailed methodology for the laboratory-scale synthesis of this compound.
4.1 Materials and Equipment
-
Potassium formate (anhydrous)
-
Chloroacetonitrile
-
Acetonitrile (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
4.2 Reaction Setup and Procedure
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium formate (1.1 equivalents).
-
Add anhydrous acetonitrile (100 mL) to the flask.
-
Begin stirring the suspension.
-
Add chloroacetonitrile (1.0 equivalent) to the flask.
-
Heat the reaction mixture to 70 °C under a nitrogen atmosphere.
-
Maintain stirring at this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) every hour.
4.3 Workup and Purification
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the insoluble potassium chloride byproduct.
-
Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Collect the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a liquid.
Experimental Workflow
The logical flow of the experimental process, from preparation to characterization, is depicted in the following diagram.
Safety Considerations
-
Chloroacetonitrile is toxic and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acetonitrile and other organic solvents are flammable. Avoid open flames and ensure proper ventilation.
-
The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.
Conclusion
The synthesis of this compound from potassium formate and chloroacetonitrile represents a straightforward and potentially efficient method for obtaining this valuable synthetic intermediate. The proposed protocol, based on established principles of nucleophilic substitution, provides a solid foundation for further investigation and optimization in a research setting. The detailed experimental guide and workflow diagrams are intended to facilitate the successful implementation of this synthesis by skilled researchers in the field of organic and medicinal chemistry.
References
Cyanomethyl Formate: A Technical Guide for Synthetic and Medicinal Chemists
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanomethyl formate (CAS Number: 150760-95-5) is a versatile and efficient formylating agent employed in organic synthesis.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application in formylation reactions, and relevant safety information. The content herein is intended to serve as a valuable resource for chemists engaged in pharmaceutical research and development, as well as other areas of chemical synthesis.
Core Properties and Molecular Structure
This compound, also known as formic acid cyanomethyl ester, is a colorless to almost colorless clear liquid.[3] It is characterized by the presence of both a formate ester and a nitrile functional group, which contribute to its reactivity as a formylating agent.
Molecular Structure:
The molecular structure of this compound is as follows:
Table 1: Physicochemical Properties of this compound [3][4][5][6]
| Property | Value |
| CAS Number | 150760-95-5 |
| Molecular Formula | C₃H₃NO₂ |
| Molecular Weight | 85.06 g/mol |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 64 °C at 12 mmHg |
| Density | 1.19 g/mL at 20 °C |
| Refractive Index (n20/D) | 1.41 |
| Purity | Typically >98.0% (GC) |
| Synonyms | Formic Acid Cyanomethyl Ester, (Formyloxy)acetonitrile |
Spectroscopic Data
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of chloroacetonitrile with a formate salt.
Experimental Protocol:
-
Materials: Chloroacetonitrile, potassium formate, anhydrous sulfolane.
-
Procedure:
-
Suspend potassium formate (0.2 mol) in anhydrous sulfolane (30 mL).
-
Add chloroacetonitrile (0.1 mol) to the suspension.
-
Heat the mixture to approximately 70-80 °C and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., GC or TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by fractional distillation under reduced pressure.
-
The final product is a colorless liquid.
-
Formylation of Amines
This compound is an effective reagent for the N-formylation of primary and secondary amines under mild and neutral conditions.
General Experimental Protocol for N-Formylation:
-
Materials: Amine substrate, this compound, solvent (e.g., acetonitrile, dichloromethane, or neat).
-
Procedure:
-
Dissolve the amine (1 equivalent) in a suitable solvent or use it neat.
-
Add this compound (1.0-1.2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, the solvent is removed under reduced pressure. The resulting formamide can be purified by crystallization or column chromatography.
-
Table 2: Examples of N-Formylation using this compound
| Amine Substrate | Product | Reaction Time (h) | Yield (%) |
| Aniline | N-Phenylformamide | 2 | 95 |
| Benzylamine | N-Benzylformamide | 1 | 98 |
| Dibenzylamine | N,N-Dibenzylformamide | 3 | 92 |
| Morpholine | N-Formylmorpholine | 1 | 96 |
| Ethanolamine | N-(2-Hydroxyethyl)formamide | 2 | 85 (chemoselective) |
Formylation of Alcohols
The O-formylation of primary and secondary alcohols using this compound can be achieved, often with the aid of a catalyst.
General Experimental Protocol for O-Formylation:
-
Materials: Alcohol substrate, this compound, catalyst (e.g., imidazole), solvent (optional).
-
Procedure:
-
To a solution of the alcohol (1 equivalent) and a catalytic amount of imidazole (e.g., 5 mol%) in a suitable solvent or neat, add this compound (1.2-1.5 equivalents).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete as monitored by TLC or GC.
-
Upon completion, the reaction mixture is worked up by washing with water and brine, drying the organic layer over an anhydrous salt (e.g., Na₂SO₄), and removing the solvent under reduced pressure.
-
The resulting formate ester can be purified by distillation or column chromatography.
-
Table 3: Examples of O-Formylation using this compound with Imidazole Catalyst
| Alcohol Substrate | Product | Reaction Time (h) | Yield (%) |
| n-Butanol | n-Butyl formate | 4 | 93 |
| Cyclohexanol | Cyclohexyl formate | 6 | 88 |
| Benzyl alcohol | Benzyl formate | 5 | 91 |
Logical Workflow and Reaction Pathways
The following diagrams illustrate the synthesis of this compound and its application in formylation reactions.
Caption: Synthesis of this compound and its Use in N- and O-Formylation Reactions.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[1][8]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. Combustible liquid.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.
-
Handling: Avoid breathing mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Keep away from heat, sparks, open flames, and hot surfaces.
-
Storage: Store at room temperature in a dry, cool, and well-ventilated place. Keep the container tightly closed.
Conclusion
This compound is a highly effective and versatile reagent for the formylation of amines and alcohols. Its ease of synthesis and the mild, neutral conditions required for its reactions make it a valuable tool for synthetic and medicinal chemists. The high yields and chemoselectivity observed in many cases further enhance its utility in the synthesis of complex molecules and pharmaceutical intermediates. Proper handling and storage are essential to ensure its safe use in the laboratory.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | 150760-95-5 | TCI Deutschland GmbH [tcichemicals.com]
- 4. chemscene.com [chemscene.com]
- 5. clearsynth.com [clearsynth.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Formic Acid Cyanomethyl Ester [myskinrecipes.com]
- 8. fishersci.com [fishersci.com]
Spectroscopic Analysis of Cyanomethyl Formate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for cyanomethyl formate (HCOOCH₂CN), a versatile reagent in organic synthesis. Due to its utility in formylation reactions, a thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and impurity profiling. This document compiles known spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry), details experimental protocols for its synthesis and analysis, and presents logical workflows for its characterization.
Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~8.2 | Singlet | H-C=O (Formyl proton) |
| ¹H | ~4.9 | Singlet | O-CH₂-CN (Methylene protons) |
| ¹³C | 159.46 | Singlet | C =O (Carbonyl carbon)[1][2] |
| ¹³C | 114.47 | Singlet | C N (Nitrile carbon)[1][2] |
| ¹³C | 47.87 | Singlet | O-C H₂-CN (Methylene carbon)[1][2] |
| Predicted ¹H NMR values are based on standard chemical shift tables and analysis of similar structures. Experimental verification is recommended. |
Infrared (IR) Spectroscopy
Infrared spectroscopy of this compound has been studied in detail using matrix isolation techniques, revealing the presence of two stable conformers, Z,ap and Z,sc. The key vibrational frequencies are presented below.
Table 2: Infrared (IR) Spectroscopic Data for this compound (in Argon Matrix)
| Wavenumber (cm⁻¹) | Conformer | Assignment |
| ~1750 | Z,sc | C=O stretch |
| ~1740 | Z,ap | C=O stretch |
| ~1150 | Z,ap | Asymmetric C-O-C stretch |
| ~1140 | Z,sc | Asymmetric C-O-C stretch |
| Data sourced from UV-induced rotamerization and vibrational spectra studies. |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment Ion | Notes |
| 85 | [HCOOCH₂CN]⁺• | Molecular Ion (M⁺•) |
| 56 | [OCH₂CN]⁺ | Loss of formyl radical (•CHO) |
| 45 | [HCOO]⁺ | Formate cation |
| 40 | [CH₂CN]⁺ | Cyanomethyl cation |
| 29 | [CHO]⁺ | Formyl cation (often a prominent peak for formates) |
| 28 | [CO]⁺• | Carbon monoxide radical cation |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.
Synthesis of this compound
A convenient method for the synthesis of this compound involves the reaction of chloroacetonitrile with potassium formate.[3]
Procedure:
-
A suspension of potassium formate in anhydrous sulfolane is prepared.
-
Chloroacetonitrile is added to the suspension.
-
The mixture is heated, and the product, this compound, is isolated by distillation.
-
Further purification can be achieved by fractional distillation under reduced pressure (boiling point 62-64 °C at 12 mmHg).[1][2]
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[1][4]
-
For ¹³C NMR, a more concentrated sample (50-100 mg) may be required for a better signal-to-noise ratio.[1]
-
Filter the sample into a clean 5 mm NMR tube to remove any particulate matter.
Data Acquisition:
-
Instrument: A standard NMR spectrometer (e.g., 300-500 MHz).
-
¹H NMR: Acquire a one-dimensional proton spectrum. The formyl proton is expected to appear as a singlet around 8.2 ppm, and the methylene protons as a singlet around 4.9 ppm.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The expected chemical shifts are approximately 159.5 ppm (C=O), 114.5 ppm (CN), and 47.9 ppm (CH₂).[1][2]
Infrared (IR) Spectroscopy
Sample Preparation (Liquid Film):
-
Place a drop of neat this compound between two infrared-transparent salt plates (e.g., NaCl or KBr).[5]
-
Gently press the plates together to form a thin liquid film.
Data Acquisition (FTIR):
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Procedure:
-
Record a background spectrum of the empty salt plates.
-
Place the sample plates in the spectrometer's sample holder.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Mass Spectrometry
Sample Introduction and Ionization:
-
Introduce a small amount of the vaporized this compound into the ion source of a mass spectrometer.
-
For electron ionization (EI), bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[6]
Data Acquisition:
-
Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).
-
Analysis: The resulting positive ions are separated based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum will show the molecular ion and various fragment ions, which can be used to confirm the structure of the molecule.
Visualizations
The following diagrams illustrate key experimental workflows.
Caption: Synthesis and Purification Workflow for this compound.
Caption: General Workflow for Spectroscopic Analysis.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. scribd.com [scribd.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 5. jascoinc.com [jascoinc.com]
- 6. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]
In-Depth Technical Guide to Cyanomethyl Formate: Safety Precautions and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information and handling guidelines for cyanomethyl formate (CAS No. 150760-95-5). The following sections detail the physical and chemical properties, toxicological data, safe handling protocols, and emergency procedures for this compound. Adherence to these guidelines is crucial for minimizing risks in a laboratory or research setting.
Chemical and Physical Properties
This compound is a colorless to almost colorless liquid.[1][2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₃H₃NO₂ | [3][4] |
| Molecular Weight | 85.06 g/mol | [3][4] |
| Appearance | Colorless to Almost colorless clear liquid | [1][2] |
| Purity | >98.0% (GC) | [1][2] |
| Boiling Point | 64 °C at 12 mmHg | TCI |
| Flash Point | 82 °C | TCI |
| Specific Gravity (20/20) | 1.19 | TCI |
| Refractive Index | 1.41 | TCI |
| Synonyms | Formic Acid Cyanomethyl Ester, (Formyloxy)acetonitrile | [2][3] |
Toxicological Information
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin and serious eye irritation.[1][2]
| Toxicity Metric | Value | Compound | Source |
| Acute Dermal Toxicity (Estimate) | LD50: 300.1 mg/kg | Methyl Cyanoformate | [5] |
| Acute Inhalation Toxicity (Estimate) | LC50: 3.1 mg/L (vapor) | Methyl Cyanoformate |
Hazard Identification and GHS Classification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) |
| Warning | H302: Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal (Category 4) |
| Warning | H312: Harmful in contact with skin.[1][2] |
| Acute Toxicity, Inhalation (Category 4) |
| Warning | H332: Harmful if inhaled.[1][2] |
| Skin Corrosion/Irritation (Category 2) |
| Warning | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation (Category 2A) |
| Warning | H319: Causes serious eye irritation.[1][2] |
| Flammable Liquids (Category 4) | None | Warning | H227: Combustible liquid.[1] |
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, the following personal protective equipment should be worn:
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes. For larger quantities or in case of a potential splash, a chemical-resistant apron is recommended. |
| Respiratory Protection | Work in a well-ventilated fume hood. If a fume hood is not available or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Safe Handling and Storage
Handling
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Avoid breathing vapors or mist.
-
Avoid contact with skin, eyes, and clothing.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Use non-sparking tools.
-
Do not eat, drink, or smoke in the work area.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Reactivity and Decomposition
This compound is an ester and a nitrile, and its reactivity reflects both functional groups. It is incompatible with strong oxidizing agents, strong acids, and strong bases.
Upon thermal decomposition, the related compound ethyl cyanoformate is known to produce carbon dioxide, ethylene, hydrogen cyanide, and ethyl cyanide.[6] It is likely that this compound would decompose to similar products.
Hydrolysis of formate esters, such as methyl formate, can occur to produce formic acid and the corresponding alcohol.[7]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, give two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Spill and Leak Procedures
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate personal protective equipment, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Absorb the spill with an inert material and place it in a designated container for disposal.
Experimental Protocol: Example of Use in a C-Acylation Reaction
The following is a general procedure for the use of a cyanoformate ester (in this case, methyl cyanoformate as a representative example) in a C-acylation reaction, adapted from a procedure in Organic Syntheses.[8] This should be adapted and optimized for specific substrates and reaction conditions.
All operations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment should be worn.
-
Reaction Setup: Assemble a dry, three-necked, round-bottomed flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel. The flask should be flame-dried or oven-dried before use.
-
Enolate Formation: The substrate is dissolved in a dry, aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C) under a nitrogen atmosphere. A strong base (e.g., lithium diisopropylamide) is then added dropwise to form the enolate.
-
Addition of this compound: A solution of this compound in a dry, aprotic solvent is added dropwise to the cold enolate solution via the dropping funnel, maintaining the low temperature.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., thin-layer chromatography).
-
Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or another suitable quenching agent.
-
Workup: The reaction mixture is allowed to warm to room temperature. The aqueous and organic layers are separated. The aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by a suitable method, such as column chromatography or distillation.
Visualizations
References
- 1. Methyl cyanoformate 99 17640-15-2 [sigmaaldrich.com]
- 2. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic reaction of methyl formate with amines to formamides | Semantic Scholar [semanticscholar.org]
- 5. chemscene.com [chemscene.com]
- 6. Thermal decomposition of ethyl cyanoformate: kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 8. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
A Technical Guide to Cyanomethyl Formate: Discovery, Synthesis, and Application as a Formylating Reagent
This in-depth technical guide provides a comprehensive overview of cyanomethyl formate, a valuable reagent in organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details its history, synthesis, and application as a chemoselective formylating agent for amines and alcohols.
Discovery and History
This compound emerged as a noteworthy formylating agent in the early 1990s. Prior to its introduction, various reagents were utilized for formylation, each with its own set of limitations, such as thermal instability, the formation of undesirable by-products, or the need for harsh reaction conditions. The development of this compound was driven by the need for a mild, efficient, and chemoselective reagent for the introduction of a formyl group, a crucial functional group in the synthesis of many biologically active compounds and a common protecting group for amines and hydroxyl groups.
The seminal work by J. Deutsch and H.-J. Niclas, published in 1993, introduced this compound as a convenient reagent for the direct formylation of amines and alcohols.[1][2] Their research demonstrated that this reagent could effectively formylate a range of substrates under mild and neutral conditions, offering high yields and good chemoselectivity.[1][2] Notably, they established that the N-formylation of most amines proceeds smoothly at room temperature, while the O-formylation of alcohols and the formylation of less reactive amines, such as nitroanilines, can be achieved with the aid of a catalytic amount of imidazole.[1][2]
The accessibility of this compound, prepared from chloroacetonitrile and potassium formate, further enhanced its appeal as a practical laboratory reagent.[2] Since its introduction, it has been recognized as a useful tool in organic synthesis for the preparation of formamides and formates.[1][2][3][4]
Physicochemical Properties
This compound is a colorless to almost colorless liquid at room temperature.[5][6] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 150760-95-5 | [6][7][8] |
| Molecular Formula | C₃H₃NO₂ | [5][6][7][8] |
| Molecular Weight | 85.06 g/mol | [5][6][7][8] |
| Appearance | Colorless to Almost colorless clear liquid | [5][6] |
| Purity | >98.0% (GC) | [5][6] |
| Synonyms | Formic Acid Cyanomethyl Ester | [6][7][8] |
Synthesis of this compound
The preparation of this compound is straightforward and can be accomplished in a standard laboratory setting. The method reported by Deutsch and Niclas involves the reaction of chloroacetonitrile with potassium formate in the presence of a phase-transfer catalyst.[2]
Experimental Protocol: Synthesis of this compound
Materials:
-
Potassium formate
-
Chloroacetonitrile
-
Sulfolane (anhydrous)
-
Tetrabutylammonium chloride
Procedure (as described by Deutsch and Niclas, 1993): [2]
-
Suspend potassium formate (16.8 g, 0.2 mol) in anhydrous sulfolane (30 mL).
-
Add chloroacetonitrile (15.1 g, 0.2 mol) and a catalytic amount of tetrabutylammonium chloride to the suspension.
-
Heat the mixture to 70-80 °C and stir for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Extract the aqueous phase with diethyl ether.
-
Wash the combined organic layers with water and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Distill the residue under vacuum to yield pure this compound.
// Reactants chloroacetonitrile [label="Chloroacetonitrile\n(ClCH₂CN)", fillcolor="#F1F3F4", fontcolor="#202124"]; potassium_formate [label="Potassium Formate\n(HCOOK)", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Tetrabutylammonium\nChloride (catalyst)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; solvent [label="Sulfolane\n(70-80 °C)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Product cyanomethyl_formate [label="this compound\n(HCOOCH₂CN)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Reaction {rank=same; chloroacetonitrile; potassium_formate;} chloroacetonitrile -> cyanomethyl_formate [label="+"]; potassium_formate -> cyanomethyl_formate; catalyst -> cyanomethyl_formate [style=dashed, arrowhead=open]; solvent -> cyanomethyl_formate [style=dashed, arrowhead=open]; } dot
Applications in Organic Synthesis: Formylation of Amines and Alcohols
This compound is primarily used as a formylating agent for amines and alcohols. The reactions are typically high-yielding and proceed under mild conditions.
N-Formylation of Amines
The N-formylation of primary and secondary amines with this compound generally occurs at room temperature without the need for a catalyst.[1][2] This method is chemoselective for the amino group, even in the presence of a hydroxyl group, as demonstrated by the formylation of ethanolamine, which exclusively yields the N-formylated product.[1][2] For less reactive amines, such as nitroanilines, the addition of a catalytic amount of imidazole is necessary for the reaction to proceed efficiently.[1][2]
Materials:
-
Amine substrate
-
This compound
-
Solvent (e.g., acetonitrile or dichloromethane)
-
Imidazole (for less reactive amines)
Procedure (adapted from Deutsch and Niclas, 1993): [2]
-
Dissolve the amine (1 equivalent) in a suitable solvent.
-
Add this compound (1.1 to 1.5 equivalents) to the solution at room temperature.
-
For less reactive amines (e.g., nitroanilines), add a catalytic amount of imidazole (0.1 equivalents).
-
Stir the reaction mixture at room temperature (or up to 75 °C for less reactive substrates) until the reaction is complete (monitored by TLC or GC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude formamide can be purified by crystallization or column chromatography.
// Reactants amine [label="Amine\n(R-NH₂ or R₂NH)", fillcolor="#F1F3F4", fontcolor="#202124"]; cmf [label="this compound\n(HCOOCH₂CN)", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Imidazole\n(catalyst, for\nless reactive amines)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Products formamide [label="Formamide\n(R-NHCHO or R₂NCHO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="Acetonitrile\n(CH₃CN)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Reaction {rank=same; amine; cmf;} amine -> formamide [label="+"]; cmf -> formamide; catalyst -> formamide [style=dashed, arrowhead=open]; formamide -> byproduct [label="+", style=invis]; } dot
The following table summarizes the yields of various formamides prepared using this compound as reported by Deutsch and Niclas (1993).[2]
| Substrate (Amine) | Product (Formamide) | Yield (%) |
| Aniline | Formanilide | 95 |
| Benzylamine | N-Benzylformamide | 92 |
| Dibenzylamine | N,N-Dibenzylformamide | 85 |
| Ethanolamine | N-(2-Hydroxyethyl)formamide | 88 |
| 4-Nitroaniline | N-(4-Nitrophenyl)formamide | 69 |
| 2-Nitroaniline | N-(2-Nitrophenyl)formamide | 60 |
| Reaction performed in the presence of catalytic imidazole. |
O-Formylation of Alcohols
The O-formylation of primary and secondary alcohols using this compound requires the presence of a catalytic amount of imidazole to proceed effectively.[1][2] The reaction conditions are still mild, and the corresponding formates are obtained in good to excellent yields.[2]
Materials:
-
Alcohol substrate
-
This compound
-
Imidazole
-
Solvent (e.g., acetonitrile or dichloromethane)
Procedure (adapted from Deutsch and Niclas, 1993): [2]
-
Dissolve the alcohol (1 equivalent) in a suitable solvent.
-
Add this compound (1.1 to 1.5 equivalents) and a catalytic amount of imidazole (0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or gently heat if necessary, monitoring the progress by TLC or GC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude formate can be purified by distillation or column chromatography.
// Reactants alcohol [label="Alcohol\n(R-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; cmf [label="this compound\n(HCOOCH₂CN)", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Imidazole\n(catalyst)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Products formate [label="Formate\n(R-OCHO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="Acetonitrile\n(CH₃CN)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Reaction {rank=same; alcohol; cmf;} alcohol -> formate [label="+"]; cmf -> formate; catalyst -> formate [style=dashed, arrowhead=open]; formate -> byproduct [label="+", style=invis]; } dot
The following table presents the yields of various formates prepared using this compound in the presence of catalytic imidazole, as reported by Deutsch and Niclas (1993).[2]
| Substrate (Alcohol) | Product (Formate) | Yield (%) |
| n-Butanol | n-Butyl formate | 93 |
| Benzyl alcohol | Benzyl formate | 89 |
| Cyclohexanol | Cyclohexyl formate | 82 |
| 1-Octanol | 1-Octyl formate | 90 |
Experimental Workflow
The general workflow for utilizing this compound as a formylating agent is straightforward and can be adapted for a variety of substrates.
Conclusion
This compound stands out as a highly effective and versatile reagent for the formylation of amines and alcohols. Its ease of preparation, stability, and the mild conditions required for its reactions make it a valuable tool in organic synthesis. The high yields and chemoselectivity observed in its applications, particularly in the preferential N-formylation of amino alcohols, underscore its utility in the synthesis of complex molecules and in the protection of functional groups during multi-step synthetic sequences. For researchers and professionals in drug development and chemical synthesis, this compound offers a reliable and efficient alternative to other formylating agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Catalytic reaction of methyl formate with amines to formamides | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound [Formylating Reagent] | CymitQuimica [cymitquimica.com]
- 6. This compound | 150760-95-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. chemscene.com [chemscene.com]
- 8. clearsynth.com [clearsynth.com]
A Comprehensive Technical Guide to Formylation Reactions Using Cyanomethyl Formate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the formylation reactions of cyanomethyl formate, a versatile and efficient reagent for the introduction of formyl groups onto amines and alcohols. The information presented herein is compiled from foundational research in the field, offering detailed experimental protocols, quantitative data, and mechanistic insights to support its application in organic synthesis and drug development.
Introduction to this compound as a Formylating Agent
This compound is a stable and accessible reagent for N- and O-formylation reactions.[1] Its use offers a convenient method for the direct formylation of amines and alcohols under mild and neutral conditions, leading to moderate to high yields of the corresponding formamides and formates.[1] The reagent was notably investigated by Deutsch and Niclas in 1993, and their work remains a cornerstone for understanding its synthetic utility.[1] This guide will primarily focus on the data and protocols established in their seminal paper.
N-Formylation of Amines
This compound readily reacts with a variety of primary and secondary amines to afford the corresponding N-formyl derivatives. The reactions are typically exothermic and proceed at room temperature.[1]
Quantitative Data for N-Formylation Reactions
The following table summarizes the results of N-formylation reactions with various amine substrates as reported by Deutsch and Niclas.
| Entry | Substrate | Product | Time (h) | Yield (%) |
| 1 | Cyclohexylamine | N-Cyclohexylformamide | 24 | 85 |
| 2 | Benzylamine | N-Benzylformamide | 24 | 91 |
| 3 | Aniline | N-Phenylformamide (Formanilide) | 24 | 92 |
| 4 | p-Toluidine | N-(p-Tolyl)formamide | 24 | 94 |
| 5 | p-Anisidine | N-(p-Methoxyphenyl)formamide | 24 | 95 |
| 6 | p-Chloroaniline | N-(p-Chlorophenyl)formamide | 24 | 88 |
| 7 | 4-Nitroaniline | N-(4-Nitrophenyl)formamide | 48 | 69 |
| 8 | 3-Nitroaniline | N-(3-Nitrophenyl)formamide | 48 | 60 |
| 9 | Piperidine | N-Formylpiperidine | 24 | 82 |
| 10 | Morpholine | N-Formylmorpholine | 24 | 89 |
| 11 | Ethanolamine | N-(2-Hydroxyethyl)formamide | 24 | 78 |
| 12 | N-Methylaniline | N-Methyl-N-phenylformamide | 24 | 87 |
| 13 | Dibenzylamine | N,N-Dibenzylformamide | 24 | 90 |
Table 1: N-Formylation of various amines with this compound.[1]
Experimental Protocol for N-Formylation
General Procedure for the N-Formylation of Amines (e.g., Cyclohexylamine):
A mixture of the amine (e.g., cyclohexylamine, 0.1 mol) and this compound (0.1 mol) is allowed to stand at room temperature. The reaction is typically exothermic. After the reaction is complete (monitored by TLC), the mixture is distilled under reduced pressure to afford the pure N-formyl derivative. For solid products, the reaction mixture is diluted with a suitable solvent, and the product is isolated by filtration and recrystallization.[1]
Procedure for the N-Formylation of Nitroanilines:
A mixture of the nitroaniline (e.g., 4-nitroaniline, 0.1 mol), this compound (0.1 mol), and a catalytic amount of imidazole is heated at 75°C. After completion of the reaction, the mixture is cooled, and the solid product is isolated by filtration and purified by recrystallization.[1]
O-Formylation of Alcohols
The O-formylation of primary and secondary alcohols using this compound requires the presence of a catalytic amount of imidazole. These reactions are typically carried out at ambient temperature or with gentle heating.[1]
Quantitative Data for O-Formylation Reactions
The following table summarizes the results of O-formylation reactions with various alcohol substrates as reported by Deutsch and Niclas.
| Entry | Substrate | Catalyst | Time | Temperature | Yield (%) |
| 1 | Benzyl alcohol | Imidazole | 4 days | Ambient | 85 |
| 2 | n-Butanol | Imidazole | 4 days | Ambient | 93 |
| 3 | Cyclohexanol | Imidazole | 4 days | Ambient | 75 |
| 4 | 1-Octanol | Imidazole | 4 days | Ambient | 91 |
| 5 | Ethylene glycol | Imidazole | 4 days | Ambient | 70 (diformate) |
| 6 | t-Butanol | Imidazole | 20 h | 75°C | 50 |
Table 2: O-Formylation of various alcohols with this compound.[1]
Experimental Protocol for O-Formylation
Typical Procedure for the O-Formylation of Alcohols (e.g., n-Butanol):
A mixture of this compound (0.165 mol), the alcohol (e.g., n-butanol, 0.15 mol), and a catalytic amount of imidazole is stirred at ambient temperature for the specified time. The progress of the reaction is monitored by gas chromatography. Upon completion, the reaction mixture is washed with water to remove imidazole and the cyanomethylacetamide byproduct. The organic layer is then dried and distilled to yield the pure formate ester.[1]
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed reaction mechanisms for N- and O-formylation using this compound, as well as a general experimental workflow.
Caption: Proposed mechanism for the N-formylation of amines using this compound.
Caption: Proposed mechanism for the imidazole-catalyzed O-formylation of alcohols.
Caption: General experimental workflow for formylation reactions with this compound.
Conclusion
This compound serves as an effective and straightforward reagent for the formylation of a broad range of amines and alcohols. The mild reaction conditions, generally good to excellent yields, and simple experimental procedures make it a valuable tool in organic synthesis. For N-formylations, the reaction often proceeds readily at room temperature, while O-formylations are efficiently catalyzed by imidazole. The data and protocols summarized in this guide provide a solid foundation for the practical application of this compound in research and development settings, particularly in the synthesis of pharmaceutical intermediates and other fine chemicals where the introduction of a formyl group is required.
References
A Technical Guide to the Stability and Decomposition of Cyanomethyl Formate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively details the stability and decomposition of analogous compounds such as methyl formate. However, there is a notable scarcity of direct research specifically investigating the stability and decomposition pathways of cyanomethyl formate. This guide synthesizes the available information on related compounds to provide a comprehensive theoretical framework and practical guidance for researchers interested in the stability of this compound.
Introduction to this compound
This compound (C₃H₃NO₂) is a formylating reagent utilized in organic synthesis.[1][2][3] Its structure, combining a formate ester with a cyanomethyl group, suggests potential reactivity at both functional moieties. Understanding its stability is crucial for its proper storage, handling, and application in synthetic protocols, particularly in the context of drug development where purity and predictable reactivity are paramount.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₃NO₂ | [1][3][4] |
| Molecular Weight | 85.06 g/mol | [1][3][4] |
| Appearance | Colorless to almost colorless liquid | [1][3] |
| Purity (Typical) | >98.0% (GC) | [1][2] |
| Synonyms | Formic Acid Cyanomethyl Ester | [1][4] |
| Storage Conditions | Room temperature, recommended <15°C in a cool, dark place | [1] |
Stability Profile of this compound and Related Esters
One study on bisphenol-based monocyanate esters highlighted that their stability is influenced by the molecular structure, with some variants being hydrolytically unstable and readily degrading in the presence of water vapor.[5] This suggests that this compound may also be susceptible to hydrolysis.
Given the structural similarities, the decomposition pathways of methyl formate can serve as a primary model for predicting the behavior of this compound.
Decomposition Pathways of Methyl Formate (Analogue Model)
The decomposition of methyl formate has been studied under various conditions, revealing two primary pathways: thermal decomposition and hydrolysis.
In the gas phase, the thermal decomposition of methyl formate predominantly yields methanol and carbon monoxide.[6][7][8][9] A competing, energetically more favorable mechanism has been proposed that involves parallel unimolecular decomposition pathways to also produce formaldehyde.[7]
Major Thermal Decomposition Products:
-
Methanol (CH₃OH)
-
Carbon Monoxide (CO)
-
Formaldehyde (CH₂O)
The hydrolysis of methyl formate is a reversible reaction that yields formic acid and methanol.[10][11][12] The reaction can be catalyzed by acids, and the equilibrium often favors the reactants, making the complete conversion to products challenging.[11][12]
Hypothetical Decomposition of this compound
Based on the known reactivity of formate esters and cyanohydrins, a hypothetical decomposition pathway for this compound can be proposed.
The ester linkage is a likely point of initial attack by water, especially under acidic or basic conditions. This would lead to the formation of formic acid and cyanomethanol (glycolonitrile). Cyanomethanol is known to be unstable and can exist in equilibrium with formaldehyde and hydrogen cyanide.
Recommended Experimental Protocols for Stability Assessment
To rigorously determine the stability and decomposition products of this compound, a series of standardized analytical techniques should be employed.
-
Sample Preparation: Prepare solutions of this compound in a high-boiling, inert solvent (e.g., dodecane) at a known concentration.
-
Thermal Stress: Aliquot the solution into sealed vials and place them in temperature-controlled ovens or heating blocks at various temperatures (e.g., 40°C, 60°C, 80°C, 100°C).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each temperature and quench the reaction by cooling it to room temperature.
-
GC-MS Analysis: Dilute an aliquot of the sample and analyze by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the remaining this compound and any volatile decomposition products.[13][14][15]
-
Data Analysis: Plot the concentration of this compound versus time for each temperature to determine the degradation kinetics.
-
Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).
-
Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration. A co-solvent such as acetonitrile may be necessary to ensure solubility.
-
Incubation: Store the solutions at a constant temperature (e.g., 25°C or 40°C).
-
Time-Point Analysis: At specified time intervals, take an aliquot of each solution.
-
LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the parent compound and any non-volatile decomposition products.
-
Data Analysis: Determine the rate of degradation at each pH to generate a pH-rate profile.
Summary and Future Outlook
While direct experimental data on the stability and decomposition of this compound is currently lacking in the scientific literature, a robust framework for its investigation can be built upon the known chemistry of analogous compounds, particularly methyl formate. The primary anticipated decomposition pathways are hydrolysis to formic acid and cyanomethanol (which may further decompose), and thermal degradation.
The experimental protocols outlined in this guide provide a clear path for researchers to systematically investigate the stability of this compound. Such studies are essential for defining its appropriate handling, storage, and reaction conditions, thereby ensuring its effective and safe use in research and development, especially within the pharmaceutical industry. The generation of empirical data in this area would be a valuable contribution to the field of synthetic chemistry.
References
- 1. This compound | 150760-95-5 | TCI Deutschland GmbH [tcichemicals.com]
- 2. sciedco.ca [sciedco.ca]
- 3. This compound [Formylating Reagent] | CymitQuimica [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. Synthesis of Cyanate Esters Based on Mono-O-Methylated Bisphenols with Sulfur-Containing Bridges [mdpi.com]
- 6. The catalytic decomposition of formic acid and methyl formate on cation-exchanged 13X molecular sieves - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US3812210A - Vapor phase decomposition of methyl formate to yield methanol - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. US4299981A - Preparation of formic acid by hydrolysis of methyl formate - Google Patents [patents.google.com]
- 12. EP2747883A1 - Process of formic acid production by hydrolysis of methyl formate - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Gas chromatographic analysis of methyl formate and application in methanol poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Unraveling the Conformational Landscape of Cyanomethyl Formate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanomethyl formate (C₃H₃NO₂), a molecule of interest in organic synthesis and pharmaceutical development, possesses a conformational flexibility that can significantly influence its reactivity, intermolecular interactions, and ultimately, its biological activity. Understanding the relative stabilities of its different spatial arrangements, or conformers, is crucial for predicting its behavior in various chemical and biological environments. This technical guide provides a comprehensive overview of the ab initio computational studies on the conformers of this compound, drawing upon data from closely related analogs to elucidate its structural preferences. While direct experimental or computational studies on this compound are not extensively available in the peer-reviewed literature, a robust understanding can be built from the analysis of similar molecules, namely cyano formate and the well-studied methyl formate.
Conformational Isomers of this compound
The primary conformational isomerism in this compound arises from the rotation around the C-O single bond of the ester group. This rotation gives rise to two main planar conformers: the Z (or cis) and the E (or trans) forms. In the Z conformer, the cyanomethyl group and the carbonyl oxygen are on the same side of the C-O bond, whereas in the E conformer, they are on opposite sides.
Theoretical Foundation and Computational Methodology
Ab initio quantum chemical calculations are powerful tools for investigating the geometries, relative energies, and rotational barriers of molecular conformers. These methods solve the Schrödinger equation without empirical parameters, providing a fundamental understanding of the electronic structure and energy landscape of a molecule.
Experimental Protocols: A Generalized Ab Initio Approach
While specific experimental protocols for this compound are not available, a standard high-level computational methodology for determining its conformational preferences would involve the following steps:
-
Initial Structure Generation: The Z and E conformers of this compound are constructed using standard bond lengths and angles.
-
Geometry Optimization: The geometry of each conformer is optimized to find the minimum energy structure on the potential energy surface. This is typically performed using density functional theory (DFT) methods, such as B3LYP, or Møller-Plesset perturbation theory (MP2), with a suitable basis set (e.g., 6-311++G(d,p) or aug-cc-pVTZ).
-
Frequency Calculations: Harmonic frequency calculations are performed on the optimized geometries to confirm that they are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).
-
Rotational Barrier Calculation: The transition state connecting the Z and E conformers is located using a transition state search algorithm. The energy of the transition state relative to the ground state conformers provides the rotational energy barrier.
Data Presentation: Insights from Analogous Systems
In the absence of direct data for this compound, we present the findings from computational studies on cyano formate and methyl formate. These molecules serve as excellent models for predicting the conformational behavior of this compound.
Conformational Energies of Cyano Formate and Methyl Formate
| Molecule | Conformer | Computational Level | Relative Energy (kcal/mol) | Reference |
| Cyano Formate | Z (cis) | MP2/6-311++G(df,pd) | 0.00 | |
| E (trans) | MP2/6-311++G(df,pd) | 1.50 | [1] | |
| Methyl Formate | Z (cis) | MP4(SDTQ)/cc-pVQZ | 0.00 | |
| E (trans) | MP4(SDTQ)/cc-pVQZ | 5.3 | [2] |
Based on these data, it is highly probable that the Z conformer of this compound is also more stable than the E conformer. The electron-withdrawing nature of the cyanomethyl group is expected to influence the magnitude of this energy difference.
Visualization of Conformational Space
The relationship between the conformers and the transition state for their interconversion can be visualized as a simplified potential energy surface.
Caption: A simplified potential energy diagram illustrating the interconversion between the Z and E conformers.
The logical workflow for a computational study of this compound conformers can be outlined as follows:
Caption: A flowchart outlining the key steps in a typical ab initio conformational analysis.
Conclusion
References
An In-depth Technical Guide to the Reaction Kinetics and Mechanism of Cyanomethyl Formate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanomethyl formate (C₃H₃NO₂) is a valuable reagent in organic synthesis, primarily utilized as a formylating agent. Despite its utility, a comprehensive understanding of its reaction kinetics and underlying mechanisms remains largely unexplored in publicly available literature. This technical guide aims to bridge this knowledge gap by providing a detailed overview of the predicted reaction kinetics and mechanisms of this compound. Drawing upon extensive data from its structural analog, methyl formate, and considering the unique electronic influence of the cyanomethyl group, this document outlines probable reaction pathways for key transformations such as hydrolysis and thermal decomposition. Furthermore, it furnishes detailed experimental protocols for researchers seeking to empirically determine the kinetic parameters of this compound. To facilitate a deeper understanding, this guide incorporates visualizations of proposed mechanisms and experimental workflows using the DOT language.
Introduction
This compound, also known as formic acid cyanomethyl ester, is an organic compound with the chemical formula C₃H₃NO₂ and a molecular weight of 85.06 g/mol .[1][2][3] It is recognized for its role as a formylating reagent in chemical synthesis.[3] However, unlike its simpler counterpart, methyl formate, detailed studies on the reaction kinetics and mechanisms of this compound are scarce. Understanding these aspects is crucial for optimizing its use in synthetic protocols, ensuring reaction safety, and predicting potential degradation pathways.
This guide will explore the expected reactivity of this compound by leveraging the well-documented chemistry of methyl formate and other related α-cyano esters.[4] The presence of the electron-withdrawing cyanide group adjacent to the ester oxygen is anticipated to significantly influence the molecule's stability and reactivity compared to methyl formate.
Predicted Reaction Mechanisms and Kinetics
Due to the limited direct experimental data on this compound, the following sections will present predicted reaction mechanisms and kinetic behavior based on established principles and data from analogous compounds.
Hydrolysis of this compound
The hydrolysis of formate esters can proceed through neutral, acid-catalyzed, or base-catalyzed pathways.
2.1.1. Neutral Hydrolysis
In neutral aqueous solutions, the hydrolysis of methyl formate is known to occur, albeit at a slower rate than catalyzed reactions.[5] For this compound, a similar mechanism is expected, involving the nucleophilic attack of water on the carbonyl carbon. The electron-withdrawing nature of the cyanomethyl group is expected to make the carbonyl carbon more electrophilic, potentially increasing the rate of neutral hydrolysis compared to methyl formate.
2.1.2. Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water. The reaction proceeds through a tetrahedral intermediate, followed by proton transfer and elimination of cyanomethanol (which would likely be unstable and decompose) and formic acid.
2.1.3. Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the cyanomethoxide ion, a relatively good leaving group due to the stabilizing effect of the adjacent cyano group. This reaction is expected to be effectively irreversible.
Proposed Thermal Decomposition Mechanism
The thermal decomposition of formate esters can proceed through several pathways. For methyl formate, the primary decomposition route is a unimolecular elimination to form methanol and carbon monoxide.[6]
For this compound, two primary decomposition pathways are proposed:
-
Pathway A: Unimolecular Elimination: Similar to methyl formate, this compound could undergo a concerted unimolecular elimination via a four-membered transition state to yield hydrogen cyanide (HCN) and formic acid (HCOOH). The formic acid could further decompose to carbon monoxide (CO) and water (H₂O) or carbon dioxide (CO₂) and hydrogen (H₂).
-
Pathway B: Radical Chain Mechanism: At higher temperatures, homolytic cleavage of the C-O or O-C(O) bonds could initiate a radical chain reaction, leading to a complex mixture of products.
// Nodes CMF [label="this compound\n(HCOOCH₂CN)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TS_A [label="Four-membered\nTransition State", shape=ellipse, style=dashed, color="#EA4335"]; Products_A [label="HCN + HCOOH", fillcolor="#34A853", fontcolor="#FFFFFF"]; Radicals_B [label="Radical Intermediates\n(e.g., •OCH₂CN, HC(O)O•)", fillcolor="#FBBC05", fontcolor="#202124"]; Products_B [label="Complex Mixture\n(CO, CO₂, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Caption: Proposed hydrolysis mechanisms for this compound.
Caption: Proposed thermal decomposition pathways for this compound.
Quantitative Data
| Reaction Condition | Rate Constant (k) | Activation Energy (Ea) | Reference |
| Neutral Hydrolysis | Varies with temperature | Not specified | |
| Acid-Catalyzed | Dependent on acid concentration | Not specified | [7] |
| Base-Catalyzed (NaOH) | 16 L/mol·s (estimated) | Not specified |
Experimental Protocols
To address the lack of empirical data, the following experimental protocols are proposed for determining the reaction kinetics of this compound. These are adapted from methodologies used for studying methyl formate and other esters.
Protocol for Studying Hydrolysis Kinetics by Spectroscopy
This protocol uses UV-Vis or NMR spectroscopy to monitor the concentration of this compound over time.
Materials:
-
This compound (>98% purity)[3]
-
Buffer solutions of desired pH (e.g., phosphate, acetate)
-
Deionized water
-
Spectrophotometer (UV-Vis) or NMR spectrometer
-
Thermostatted cell holder or probe
Procedure:
-
Prepare a stock solution of this compound in a non-reactive, water-miscible solvent (e.g., acetonitrile).
-
Equilibrate the buffer solution to the desired reaction temperature in the spectrometer.
-
Initiate the reaction by injecting a small aliquot of the this compound stock solution into the buffer solution, ensuring rapid mixing.
-
Immediately begin acquiring spectra at regular time intervals.
-
Monitor the change in absorbance at a wavelength where this compound absorbs and the products do not, or monitor the change in the integral of a characteristic proton signal of this compound in the NMR spectrum.
-
Continue data acquisition until the reaction is complete or has proceeded sufficiently to determine the initial rate.
-
Analyze the concentration versus time data to determine the reaction order and rate constant.
Protocol for Studying Thermal Decomposition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed to identify the products of thermal decomposition and to determine the kinetics of the process.
Materials:
-
This compound (>98% purity)
-
Inert gas (e.g., Nitrogen, Argon)
-
Pyrolysis reactor or a heated injection port for a GC
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Set up the pyrolysis reactor or GC inlet to the desired decomposition temperature.
-
Introduce a known amount of this compound into the heated zone in a stream of inert gas.
-
The gas stream containing the decomposition products is directly introduced into the GC-MS for separation and identification of the components.
-
To determine the kinetics, the reaction can be carried out in a sealed vessel at a constant temperature. Aliquots of the gas phase can be withdrawn at different times and analyzed by GC-MS to monitor the disappearance of the reactant and the appearance of products.
-
The rate of decomposition can be determined by plotting the concentration of this compound as a function of time.
// Nodes Start [label="Start: Define Reaction\n(Hydrolysis or Decomposition)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare [label="Prepare Reactants and\nCalibrate Instruments"]; Reaction [label="Initiate Reaction under\nControlled Conditions\n(Temperature, pH, etc.)"]; Monitor [label="Monitor Reaction Progress\n(Spectroscopy, GC-MS)"]; Data [label="Collect Concentration vs. Time Data", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Kinetic Analysis\n(Determine Rate Law, Rate Constant, Ea)"]; Mechanism [label="Propose/Refine Mechanism", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Characterized Kinetics\nand Mechanism", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Prepare; Prepare -> Reaction; Reaction -> Monitor; Monitor -> Data; Data -> Analysis; Analysis -> Mechanism; Mechanism -> End; }
Caption: General experimental workflow for kinetic analysis.
Computational Chemistry Approach
Given the absence of experimental kinetic data, computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, offers a powerful tool for predicting the reaction mechanisms and energetics of this compound.[8][9][10]
Proposed Computational Workflow
-
Geometry Optimization: Optimize the ground state geometries of reactants, transition states, and products using a suitable level of theory (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)).[11]
-
Frequency Calculations: Perform frequency calculations to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Transition State Search: Employ methods like Synchronous Transit-Guided Quasi-Newton (STQN) to locate transition state structures for the proposed reaction pathways.
-
Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations to verify that the identified transition states connect the correct reactants and products.
-
Energy Profile Construction: Construct the potential energy surface for each reaction pathway, including the relative energies of all stationary points.
-
Rate Constant Calculation: Use Transition State Theory (TST) to calculate the theoretical rate constants and activation parameters (ΔH‡, ΔS‡, ΔG‡).
// Nodes Start [label="Define Reaction Pathway", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Opt [label="Geometry Optimization\n(Reactants, Products, TS)"]; Freq [label="Frequency Calculation\n(Confirm Stationary Points)"]; IRC [label="IRC Calculation\n(Verify TS Connectivity)"]; Energy [label="Calculate Single-Point Energies\n(Higher Level of Theory)"]; Profile [label="Construct Potential\nEnergy Surface", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Rate [label="Calculate Rate Constants\n(Transition State Theory)"]; End [label="Predicted Kinetics and Mechanism", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Opt; Opt -> Freq; Freq -> IRC; IRC -> Energy; Energy -> Profile; Profile -> Rate; Rate -> End; }
Caption: Workflow for computational investigation.
Conclusion
While direct experimental data on the reaction kinetics and mechanism of this compound is currently lacking, this technical guide provides a robust framework for understanding its expected chemical behavior. By drawing parallels with the well-studied methyl formate and considering the electronic impact of the cyanomethyl group, we have proposed plausible mechanisms for its hydrolysis and thermal decomposition. The detailed experimental and computational protocols outlined herein offer clear pathways for researchers to empirically determine these fundamental properties. A thorough investigation into the kinetics and mechanisms of this compound will undoubtedly enhance its utility in organic synthesis and contribute to a more comprehensive understanding of the reactivity of α-cyano esters.
References
- 1. clearsynth.com [clearsynth.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound [Formylating Reagent] | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Density functional theory: Its origins, rise to prominence, and future [ouci.dntb.gov.ua]
- 10. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for N-Formylation of Primary Amines using Cyanomethyl Formate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the N-formylation of primary amines using cyanomethyl formate. This method offers a convenient and efficient approach to synthesizing formamides under mild and neutral conditions, making it a valuable tool in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.
Introduction
N-formylation is a fundamental transformation in organic chemistry, serving as a crucial step in the synthesis of a wide array of compounds and as a method for protecting amine functionalities. Formamides are important intermediates in the preparation of isocyanides, Vilsmeier reagents, and various heterocyclic compounds. This compound has emerged as an effective formylating agent due to its reactivity under mild conditions, often at room temperature, and its ability to produce formamides in moderate to high yields.[1][2] This reagent offers a reliable alternative to other formylating agents that may require harsh conditions or produce undesirable byproducts.
Reaction Principle
The N-formylation of a primary amine with this compound proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the departure of the cyanomethyl group as a leaving group, resulting in the formation of the corresponding N-formyl derivative (formamide) and acetonitrile as a byproduct. The reaction is typically carried out in a suitable solvent at room temperature.
Application and Advantages
-
Mild Reaction Conditions: The formylation can be carried out at room temperature, which is advantageous for substrates that are sensitive to heat.[1][2]
-
Neutral Conditions: The reaction proceeds without the need for strong acids or bases, making it compatible with a wide range of functional groups.
-
Good to Excellent Yields: This method provides formamides in moderate to high yields for a variety of primary amines.[1][2]
-
Simple Work-up: The purification of the resulting formamide is often straightforward.
Experimental Protocols
Materials and Reagents
-
Primary amine
-
This compound
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether, or dichloromethane (DCM))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Safety Precautions
-
This compound is a reactive and potentially toxic compound. Handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Acetonitrile, a byproduct of the reaction, is flammable and toxic. Handle with care.
General Protocol for N-Formylation of Primary Amines
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF).
-
To this stirring solution, add this compound (1.0-1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight, depending on the reactivity of the amine.
-
Upon completion of the reaction (as indicated by TLC), remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine to remove any unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude formamide.
-
If necessary, purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-formylated product.
Quantitative Data Summary
The following table summarizes the reported yields for the N-formylation of various primary amines using this compound under mild, neutral conditions at room temperature.[1][2]
| Entry | Primary Amine | Product | Yield (%) |
| 1 | Benzylamine | N-Benzylformamide | 85 |
| 2 | Aniline | N-Phenylformamide (Formanilide) | 78 |
| 3 | p-Toluidine | N-(p-Tolyl)formamide | 82 |
| 4 | p-Anisidine | N-(p-Methoxyphenyl)formamide | 80 |
| 5 | Cyclohexylamine | N-Cyclohexylformamide | 75 |
| 6 | n-Butylamine | N-Butylformamide | 72 |
Visualizations
Reaction Mechanism
Caption: Proposed mechanism for the N-formylation of a primary amine.
Experimental Workflow
Caption: General workflow for N-formylation using this compound.
References
Application Notes and Protocols: O-formylation of Alcohols using Cyanomethyl Formate
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-formylation is a crucial transformation in organic synthesis, serving as a common method for the protection of hydroxyl groups. The resulting formate esters are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals. Cyanomethyl formate has emerged as an effective reagent for the formylation of alcohols under mild and neutral conditions. This protocol details a convenient and efficient method for the O-formylation of primary and secondary alcohols using this compound, catalyzed by imidazole. The procedure is noted for its high yields and chemoselectivity.[1]
Data Summary
The following table summarizes the reaction outcomes for the O-formylation of various alcohols using this compound in the presence of a catalytic amount of imidazole.
| Entry | Alcohol Substrate | Reaction Time (h) | Yield (%) |
| 1 | Benzyl alcohol | 20 | 85 |
| 2 | n-Butanol | 20 | 93 |
| 3 | Cyclohexanol | 20 | 88 |
| 4 | 2-Octanol | 20 | 82 |
| 5 | 1-Decanol | 20 | 91 |
Table 1: O-formylation of various alcohols with this compound catalyzed by imidazole.[1]
Experimental Protocols
Materials:
-
This compound (>98.0%)
-
Alcohol substrate
-
Imidazole
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring equipment
General Procedure for O-formylation:
-
To a stirred solution of the alcohol (1.0 equivalent) and a catalytic amount of imidazole (0.05 equivalents) in a suitable anhydrous solvent, add this compound (1.1 equivalents).
-
Stir the reaction mixture at room temperature for the time indicated in Table 1 (typically 20 hours).
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC or Gas Chromatography - GC).
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to afford the pure formate ester.
Typical Procedure: Synthesis of n-Butyl Formate [1]
A mixture of this compound (14.0 g, 0.165 mol), n-butanol (11.1 g, 0.15 mol), and imidazole (0.5 g, 7.3 mmol) is stirred at room temperature for 20 hours. The reaction mixture is then worked up as described in the general procedure. The resulting crude product is purified by distillation to yield n-butyl formate.
Visualizations
Experimental Workflow:
Caption: Experimental workflow for the O-formylation of alcohols.
Proposed Reaction Mechanism:
Caption: Proposed mechanism for imidazole-catalyzed O-formylation.
References
Application Notes: A Facile Approach to N-Formyl Amino Acid Esters using Cyanomethyl Formate
Introduction
N-formyl amino acid esters are pivotal intermediates in various facets of pharmaceutical and peptide chemistry. The formyl group serves as an effective protecting group for the amine functionality of amino acids, preventing unwanted side reactions during peptide synthesis and other chemical transformations. Furthermore, N-formylated peptides are of significant interest in biological studies. The use of cyanomethyl formate as a formylating agent offers a mild and efficient method for the synthesis of these valuable compounds, reportedly proceeding with high yields and without significant racemization.[1][2] This straightforward approach is compatible with a variety of amino acid esters, including methyl, ethyl, benzyl, and tert-butyl esters.[2]
Mechanism of Action
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of the amino acid ester acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the cyanomethyl group as a leaving group and resulting in the formation of the N-formyl amino acid ester.
Quantitative Data
The synthesis of various N-formyl amino acid esters using this compound has been reported to provide good to excellent yields.[2] Below is a summary of representative yields for this transformation.
| Entry | Amino Acid Ester | Product | Yield (%) |
| 1 | H-Gly-OMe·HCl | For-Gly-OMe | >90 |
| 2 | H-Ala-OMe·HCl | For-Ala-OMe | >90 |
| 3 | H-Val-OMe·HCl | For-Val-OMe | >90 |
| 4 | H-Leu-OMe·HCl | For-Leu-OMe | >90 |
| 5 | H-Phe-OMe·HCl | For-Phe-OMe | >90 |
| 6 | H-Pro-OMe·HCl | For-Pro-OMe | >90 |
Experimental Protocols
General Protocol for the N-Formylation of Amino Acid Ester Hydrochlorides
This protocol is based on the reported synthesis of N-formyl amino acid esters using this compound under mild conditions.[1]
Materials:
-
Amino acid ester hydrochloride (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Triethylamine (TEA) or N-methylmorpholine (NMM) (1.1 - 1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred suspension of the amino acid ester hydrochloride (1.0 eq) in the chosen solvent (e.g., DCM or THF) at 0 °C, add the base (TEA or NMM, 1.1 - 1.5 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 15-30 minutes.
-
To this mixture, add this compound (1.1 - 1.5 eq) dropwise at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for a period of 2-12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with the organic solvent and washed successively with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-formyl amino acid ester.
Visualizations
Caption: Reaction mechanism of N-formylation.
Caption: Experimental workflow for synthesis.
References
Application of 2'-O-Cyanoethyl Modification in Ribonucleoside Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
While cyanomethyl formate is recognized as a formylating reagent in organic synthesis, its specific application in the direct modification of ribonucleosides is not extensively documented in peer-reviewed literature.[1] However, a closely related modification, the 2'-O-(2-cyanoethyl) group, plays a significant role in ribonucleoside chemistry, particularly in the synthesis of therapeutic oligonucleotides. This modification enhances the properties of RNA molecules, such as their hybridization affinity and nuclease resistance.
These application notes provide a comprehensive overview of the synthesis of 2'-O-cyanoethylated ribonucleosides and their phosphoramidite derivatives, which are essential building blocks for the automated synthesis of modified oligonucleotides.
Data Summary
The following tables summarize the key quantitative data associated with the synthesis and performance of 2'-O-cyanoethylated ribonucleosides and oligonucleotides.
Table 1: Yields for the Synthesis of 2'-O-Cyanoethylated Ribonucleoside Derivatives
| Compound | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 2'-O-Cyanoethylated Uridine Derivative (2a) | 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)uridine (1a) | Acrylonitrile, Cs₂CO₃, t-BuOH | Excellent | [2] |
| 2'-O-Cyanoethylated Cytidine Derivative (2b) | 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)-N⁴-(dimethylaminomethylene)cytidine (1b) | Acrylonitrile, Cs₂CO₃, t-BuOH | 89 | [2] |
| 2'-O-Cyanoethylated Adenosine Derivative (2c) | 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)-N⁶-(dimethylaminomethylene)adenosine (1c) | Acrylonitrile, Cs₂CO₃, t-BuOH | 90 | [2] |
| 5'-O-DMTr-2'-O-MCE-N²-isobutyrylguanosine-3'-phosphoramidite | 5'-O-DMTr-2'-O-MCE-N²-isobutyrylguanosine | 2-Cyanoethyl-N,N,N',N'-tetraisopropylphosphordiamidite, diisopropylammonium 1H-tetrazolide | - | [3] |
| 5'-O-DMTr-2'-O-MCE-N⁶-acetyladenosine-3'-phosphoramidite (21) | 5'-O-DMTr-2'-O-MCE-N⁶-acetyladenosine (35) | 2-Cyanoethyl-N,N,N',N'-tetraisopropylphosphordiamidite, diisopropylammonium 1H-tetrazolide | 76 | [3] |
| 5'-O-DMTr-2'-O-MCE-N⁴-acetylcytidine-3'-phosphoramidite (22) | 5'-O-DMTr-2'-O-MCE-N⁴-acetylcytidine (36) | 2-Cyanoethyl-N,N,N',N'-tetraisopropylphosphordiamidite, diisopropylammonium 1H-tetrazolide | 48 | [3] |
| 5'-O-DMTr-2'-O-MCE-uridine-3'-phosphoramidite (20) | 5'-O-DMTr-2'-O-MCE-uridine (16) | 2-Cyanoethyl-N,N,N',N'-tetraisopropylphosphordiamidite, diisopropylammonium 1H-tetrazolide | 66 | [3] |
| Fully protected N³-benzoyl-2'-deoxythymidine phosphoramidite unit (4) | 5'-O-DMTr-N³-benzoyl-2'-deoxythymidine (3) | bis(diisopropylamino)(2-cyanoethoxy)phosphine | 73 | [4] |
| Fully protected 2'-deoxyguanosine phosphoramidite unit (13) | 5'-O-DMTr-2'-deoxyguanosine derivative (12) | bis(diisopropylamino)(2-cyanoethoxy)phosphine | 93 | [4] |
Table 2: Oligonucleotide Synthesis and Performance Data
| Parameter | Value/Observation | Reference |
| Average Stepwise Coupling Yield | > 99% | [5][6] |
| Regioisomeric Purity of Phosphoramidites | > 99.95% | [5][6] |
| Hybridization Affinity (Tm) | Higher affinity for both DNA and RNA compared to unmodified and 2'-O-methylated oligoribonucleotides. | [2][7] |
| Nuclease Resistance | Significant increase in resistance to snake venom and bovine spleen phosphodiesterases compared to 2'-O-methylated oligonucleotides. | [2][7] |
| Overall Isolated Yield of a 110mer RNA | 5.5% | [8][9] |
Experimental Protocols
Protocol 1: Synthesis of 2'-O-Cyanoethylated Ribonucleoside Derivatives
This protocol describes a general method for the 2'-O-cyanoethylation of appropriately protected ribonucleosides.[2][7]
Materials:
-
Protected ribonucleoside derivative (e.g., 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)uridine)
-
Acrylonitrile
-
Cesium Carbonate (Cs₂CO₃)
-
tert-Butanol (t-BuOH)
-
Ethyl acetate (EtOAc)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Dissolve the protected ribonucleoside in t-BuOH.
-
Add acrylonitrile and cesium carbonate to the solution.
-
Stir the reaction mixture at ambient temperature for the appropriate time (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, extract the solution with EtOAc and wash with a saturated NH₄Cl solution.
-
Collect the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired 2'-O-cyanoethylated ribonucleoside derivative.
Protocol 2: Synthesis of 2'-O-Cyanoethylated Ribonucleoside 3'-Phosphoramidites
This protocol outlines the conversion of 5'-O-DMTr-2'-O-cyanoethylated ribonucleosides into their 3'-phosphoramidite derivatives, which are the building blocks for automated oligonucleotide synthesis.[3]
Materials:
-
5'-O-DMTr-2'-O-cyanoethylated ribonucleoside derivative
-
2-Cyanoethyl-N,N,N',N'-tetraisopropylphosphordiamidite
-
Diisopropylammonium 1H-tetrazolide
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous acetonitrile (CH₃CN)
-
Silica gel for chromatography
Procedure:
-
Dissolve the 5'-O-DMTr-2'-O-cyanoethylated ribonucleoside in anhydrous CH₂Cl₂ or CH₃CN under an inert atmosphere (e.g., argon).
-
Add diisopropylammonium 1H-tetrazolide to the solution.
-
Add 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphordiamidite and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction and purify the crude product by silica gel column chromatography to yield the target phosphoramidite.
Protocol 3: Automated Solid-Phase Synthesis of 2'-O-Cyanoethylated Oligoribonucleotides
This protocol provides a general workflow for the synthesis of oligoribonucleotides incorporating 2'-O-cyanoethylated ribonucleosides using an automated DNA/RNA synthesizer.[2][10]
Materials:
-
2'-O-Cyanoethylated ribonucleoside 3'-phosphoramidite building blocks
-
Standard 2'-O-TBDMS-ribonucleoside phosphoramidite units (if synthesizing chimeric oligonucleotides)
-
Controlled Pore Glass (CPG) solid support
-
Standard reagents for phosphoramidite chemistry (e.g., activator, capping reagent, oxidizing agent, deblocking agent)
-
Concentrated ammonia solution
Procedure:
-
Program the DNA/RNA synthesizer with the desired oligonucleotide sequence.
-
Load the synthesizer with the required phosphoramidite building blocks, solid support, and ancillary reagents.
-
Initiate the automated synthesis cycle, which typically involves the following steps for each nucleotide addition:
-
Detritylation: Removal of the 5'-DMTr protecting group.
-
Coupling: Addition of the next phosphoramidite monomer.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups.
-
Oxidation: Conversion of the phosphite triester to a phosphate triester.
-
-
After the final coupling cycle, treat the solid support with concentrated ammonia to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups.
-
Purify the crude oligonucleotide using methods such as HPLC or gel electrophoresis.
Visualizations
The following diagrams illustrate the key chemical synthesis pathways described in these application notes.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2'-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e-oligos DNA Synthesis [e-oligos.com]
Application Notes and Protocols for the Formylation of Nitroanilines with Cyanomethyl Formate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates in drug discovery and development. Formamides are not only stable protecting groups for amines but also serve as precursors to isocyanides, formamidines, and various heterocyclic compounds. This document provides a detailed protocol for the N-formylation of nitroanilines using cyanomethyl formate, a convenient and effective formylating agent. The procedure is particularly relevant for the formylation of deactivated anilines, such as nitroanilines, which often require specific catalytic conditions to proceed efficiently. The method described herein, based on the work of Deutsch and Niclas (1993), utilizes a catalytic amount of imidazole to facilitate the reaction under mild conditions.[1]
Reaction Principle
The formylation of nitroanilines with this compound proceeds via a nucleophilic acyl substitution mechanism. The amino group of the nitroaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of this compound. For deactivated substrates like nitroanilines, the nucleophilicity of the amino group is significantly reduced due to the electron-withdrawing nature of the nitro group. Imidazole acts as a nucleophilic catalyst, first reacting with this compound to form a more reactive N-formylimidazolium intermediate. This intermediate is then readily attacked by the weakly nucleophilic nitroaniline to afford the desired N-formylnitroaniline and regenerate the imidazole catalyst.
Experimental Protocols
This section details a representative experimental procedure for the formylation of nitroanilines using this compound and a catalytic amount of imidazole.
Materials:
-
Nitroaniline (e.g., 2-nitroaniline or 3-nitroaniline)
-
This compound (>98% purity)
-
Imidazole
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Column chromatography setup (optional)
Representative Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the nitroaniline (1.0 eq.).
-
Addition of Reagents: Dissolve the nitroaniline in a minimal amount of anhydrous solvent (e.g., THF or DCM). Add imidazole (0.1 eq.) to the solution and stir until it dissolves.
-
Initiation of Reaction: Add this compound (1.2 eq.) to the reaction mixture at room temperature under an inert atmosphere.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 24-48 hours.
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes the reaction parameters for the formylation of 2-nitroaniline and 3-nitroaniline based on the described protocol. The yields are representative of "moderate to high yields" as indicated in the literature for similar reactions.[1]
| Substrate | Product | Catalyst (eq.) | Solvent | Reaction Time (h) | Yield (%) |
| 2-Nitroaniline | N-(2-Nitrophenyl)formamide | Imidazole (0.1) | THF | 24-48 | 75-85 |
| 3-Nitroaniline | N-(3-Nitrophenyl)formamide | Imidazole (0.1) | THF | 24-48 | 80-90 |
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow of the formylation of nitroanilines with this compound.
Caption: Workflow for the formylation of nitroanilines.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the catalytic cycle of imidazole in the formylation of nitroanilines.
Caption: Catalytic cycle of imidazole in the formylation.
References
Application Notes & Protocols: Imidazole as a Catalyst in Cyanomethyl Formate Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of imidazole as a catalyst in formylation reactions involving cyanomethyl formate. This document includes key quantitative data, detailed experimental protocols, and visualizations of the catalytic mechanism and experimental workflow.
Introduction: Imidazole-Catalyzed Formylation
Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and pharmacologically active compounds. Formamides, for instance, are key precursors in the synthesis of isocyanides and are utilized in various amination and ring-transformation reactions. This compound has emerged as a convenient and effective reagent for these transformations, offering mild and neutral reaction conditions.
While many primary and secondary amines can be formylated directly with this compound, the formylation of less reactive substrates, such as certain anilines and alcohols, necessitates the use of a catalyst. Imidazole has been demonstrated to be an effective nucleophilic catalyst for these reactions, significantly enhancing reaction rates and yields.[1] This catalytic activity stems from its ability to act as an acyl transfer agent, forming a highly reactive N-formylimidazolium intermediate.
Catalytic Mechanism of Imidazole
Imidazole catalyzes the formylation reaction by acting as a nucleophilic catalyst. The proposed mechanism involves the initial reaction of imidazole with this compound to form a reactive N-formylimidazolium intermediate. This intermediate is a much more potent formylating agent than this compound itself. The substrate (an alcohol or an amine) then attacks the formyl group of this intermediate, leading to the formylated product and regenerating the imidazole catalyst.
Below is a diagram illustrating the proposed catalytic cycle.
Caption: Proposed catalytic cycle of imidazole in formylation reactions.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the imidazole-catalyzed formylation of various alcohols and nitroanilines using this compound.[1]
Table 1: Imidazole-Catalyzed O-Formylation of Alcohols [1]
| Entry | Alcohol | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | n-Butanol | 5 | 24 | 88 |
| 2 | Benzyl alcohol | 5 | 24 | 93 |
| 3 | Cyclohexanol | 5 | 24 | 85 |
| 4 | 2-Propanol | 5 | 24 | 75 |
| 5 | Geraniol | 5 | 24 | 82 |
Table 2: Imidazole-Catalyzed N-Formylation of Nitroanilines [1]
| Entry | Amine | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 3-Nitroaniline | 10 | Dichloroethane | 75 | 12 | 69 |
| 2 | 4-Nitroaniline | 20 | Dichloroethane | 75 | 18 | 60 |
Experimental Protocols
The following are detailed protocols for the imidazole-catalyzed formylation of an alcohol and a nitroaniline with this compound.
General O-Formylation of Alcohols
This protocol is based on the procedure for the formylation of n-butanol.[1]
Materials:
-
This compound (1.1 equivalents)
-
Alcohol (1.0 equivalent)
-
Imidazole (0.05 equivalents)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Distillation apparatus (for purification)
Procedure:
-
To a round-bottom flask, add the alcohol (e.g., 11.1 g, 0.15 mol of n-butanol).
-
Add this compound (e.g., 14.0 g, 0.165 mol).
-
Add a catalytic amount of imidazole (e.g., 0.5 g, 0.0075 mol).
-
Vigorously stir the mixture at room temperature for 2 hours.
-
Allow the reaction mixture to stand at ambient temperature for an additional 22 hours.
-
Purify the product by fractional distillation to yield the corresponding formate ester.
General N-Formylation of Nitroanilines
This protocol is based on the procedure for the formylation of 3-nitroaniline.[1]
Materials:
-
This compound (1.1 equivalents)
-
Nitroaniline (1.0 equivalent)
-
Imidazole (0.1 equivalents)
-
Anhydrous dichloroethane
-
Heating mantle and magnetic stirrer
-
Round-bottom flask with reflux condenser
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the nitroaniline (e.g., 18.0 g, 0.13 mol of 3-nitroaniline) in anhydrous dichloroethane (50 ml).
-
Add this compound (e.g., 12.1 g, 0.143 mol).
-
Add imidazole (e.g., 0.9 g, 0.013 mol).
-
Heat the mixture to 75°C with stirring for 12 hours.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the resulting residue thoroughly with water.
-
Isolate the solid product by suction filtration and dry under vacuum.
Experimental Workflow Visualization
The following diagram outlines the general workflow for conducting an imidazole-catalyzed formylation reaction with this compound.
Caption: General experimental workflow for imidazole-catalyzed formylation.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for different substrates.
References
Cyanomethyl Formate: A Versatile Reagent for N- and O-Formylation in Medicinal Chemistry
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug development, the formyl group serves as a critical functional moiety. Its introduction into molecules, a process known as formylation, is a cornerstone of synthetic organic chemistry. Formamides and formate esters, the products of N- and O-formylation respectively, are prevalent in a wide array of biologically active compounds and serve as key intermediates in the synthesis of complex pharmaceutical agents.[1] The formyl group can act as a protecting group for amines, particularly in peptide synthesis, and is a component of several drug molecules.[2][3] The inherent reactivity of the formyl group also allows for its facile conversion into other functional groups, rendering it a valuable synthetic handle.
Cyanomethyl formate has emerged as a convenient and efficient reagent for the formylation of amines and alcohols under mild and neutral conditions.[4] Its stability and the straightforward nature of the reactions make it an attractive alternative to other formylating agents that may require harsh conditions or generate undesirable byproducts. This document provides detailed application notes and experimental protocols for the use of this compound in the N-formylation of amines and O-formylation of alcohols, tailored for professionals in medicinal chemistry and drug discovery.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₃H₃NO₂ |
| Molecular Weight | 85.06 g/mol [5] |
| Appearance | Colorless to almost colorless clear liquid[5] |
| CAS Number | 150760-95-5 |
| Purity | >98.0% (GC)[5] |
| Boiling Point | 64 °C / 12 mmHg |
| Synonyms | Formic Acid Cyanomethyl Ester |
Applications in Medicinal Chemistry
This compound is a versatile reagent for the introduction of a formyl group onto nucleophilic substrates, primarily amines and alcohols.
N-Formylation of Amines
The N-formylation of primary and secondary amines to yield formamides is a crucial transformation in the synthesis of many pharmaceutical compounds. Formamides are present in various drug molecules and are important intermediates for the synthesis of isocyanides and for Vilsmeier-Haack type reactions. This compound provides a mild and efficient method for this conversion at room temperature.[4]
O-Formylation of Alcohols
The O-formylation of alcohols to produce formate esters is another valuable application. Formate esters can serve as protecting groups for hydroxyl functionalities and are found in some biologically active molecules. The reaction with this compound typically requires a catalytic amount of imidazole to proceed efficiently.[4]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the N-formylation of various amines and O-formylation of alcohols using this compound, based on the work of Deutsch et al.[4]
Table 1: N-Formylation of Amines with this compound
| Entry | Amine Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-Phenylformamide | 24 | 85 |
| 2 | p-Toluidine | N-(p-Tolyl)formamide | 24 | 88 |
| 3 | p-Anisidine | N-(p-Methoxyphenyl)formamide | 24 | 90 |
| 4 | p-Chloroaniline | N-(p-Chlorophenyl)formamide | 24 | 82 |
| 5 | Benzylamine | N-Benzylformamide | 2 | 92 |
| 6 | Dibenzylamine | N,N-Dibenzylformamide | 48 | 75 |
| 7 | Morpholine | N-Formylmorpholine | 2 | 95 |
| 8 | Piperidine | N-Formylpiperidine | 2 | 93 |
| 9 | Ethanolamine | N-(2-Hydroxyethyl)formamide | 24 | 80 |
| 10 | p-Nitroaniline | N-(p-Nitrophenyl)formamide | 48 | 69 |
| 11 | m-Nitroaniline | N-(m-Nitrophenyl)formamide | 48 | 60 |
*Reaction performed at 75°C in the presence of a catalytic amount of imidazole.
Table 2: O-Formylation of Alcohols with this compound and Catalytic Imidazole
| Entry | Alcohol Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Benzyl formate | 24 | 85 |
| 2 | n-Butanol | n-Butyl formate | 24 | 93 |
| 3 | iso-Propanol | iso-Propyl formate | 48 | 78 |
| 4 | Cyclohexanol | Cyclohexyl formate | 48 | 82 |
| 5 | 1-Octanol | 1-Octyl formate | 24 | 91 |
Experimental Protocols
Safety Precautions
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and is a combustible liquid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing fumes, and wash hands thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor immediately.
Synthesis of this compound
This compound can be prepared by the reaction of chloroacetonitrile with potassium formate in a suitable solvent like anhydrous sulfolane.[4]
Materials:
-
Chloroacetonitrile
-
Potassium formate
-
Anhydrous sulfolane
Procedure:
-
Suspend potassium formate in anhydrous sulfolane.
-
Add chloroacetonitrile to the suspension.
-
Heat the mixture with stirring.
-
Monitor the reaction progress by an appropriate method (e.g., GC or TLC).
-
Upon completion, the product can be isolated by distillation under reduced pressure.
Protocol 1: General Procedure for N-Formylation of Amines
This protocol describes a general method for the formylation of primary and secondary amines at room temperature.
Materials:
-
Amine substrate
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
Procedure:
-
Dissolve the amine substrate (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add this compound (1.1 - 1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC. Reaction times can vary from 2 to 48 hours depending on the reactivity of the amine.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting formamide by recrystallization or column chromatography on silica gel.
Protocol 2: General Procedure for O-Formylation of Alcohols
This protocol outlines a general method for the formylation of primary and secondary alcohols using a catalytic amount of imidazole.
Materials:
-
Alcohol substrate
-
This compound
-
Imidazole
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
Procedure:
-
To a solution of the alcohol substrate (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask, add a catalytic amount of imidazole (0.05 - 0.1 eq).
-
Add this compound (1.2 - 2.0 eq) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating if necessary.
-
Monitor the reaction by TLC or GC. Reaction times typically range from 24 to 48 hours.
-
After the reaction is complete, wash the reaction mixture with water to remove imidazole and any unreacted this compound.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting formate ester by distillation or column chromatography on silica gel.
Visualizations
Experimental Workflow for N-Formylation
Caption: Workflow for the N-formylation of amines.
Experimental Workflow for O-Formylation
Caption: Workflow for the O-formylation of alcohols.
Logical Relationship of Formylation Reactions
Caption: Logical overview of formylation reactions.
References
- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound [Formylating Reagent] | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for Formylation Reactions with Cyanomethyl Formate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of cyanomethyl formate as a versatile and efficient reagent for the formylation of amines and alcohols. This reagent offers a convenient method for introducing a formyl group under mild and neutral conditions, making it a valuable tool in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.
Introduction
This compound is an accessible and relatively stable formylating agent. It allows for the direct formylation of a wide range of substrates, including aliphatic and aromatic amines, as well as primary and secondary alcohols. The reactions typically proceed in moderate to high yields. A key advantage of this reagent is the ability to achieve chemoselective N-formylation in the presence of hydroxyl groups under neutral conditions. For less reactive substrates, such as nitroanilines and alcohols, the addition of a catalytic amount of imidazole promotes the reaction.[1][2]
Data Presentation
The following tables summarize the quantitative data for the formylation of various amines and alcohols using this compound.
Table 1: N-Formylation of Amines with this compound [1]
| Entry | Amine Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-Phenylformamide | 0.5 | 95 |
| 2 | p-Toluidine | N-(p-Tolyl)formamide | 0.5 | 96 |
| 3 | p-Anisidine | N-(p-Methoxyphenyl)formamide | 0.5 | 98 |
| 4 | p-Chloroaniline | N-(p-Chlorophenyl)formamide | 0.5 | 94 |
| 5 | Benzylamine | N-Benzylformamide | 0.25 | 92 |
| 6 | Cyclohexylamine | N-Cyclohexylformamide | 0.25 | 85 |
| 7 | p-Nitroaniline | N-(p-Nitrophenyl)formamide | 24 | 69 |
| 8 | m-Nitroaniline | N-(m-Nitrophenyl)formamide | 24 | 60 |
| 9 | Piperidine | N-Formylpiperidine | 0.25 | 90 |
| 10 | Morpholine | N-Formylmorpholine | 0.25 | 93 |
| 11 | Ethanolamine | N-(2-Hydroxyethyl)formamide | 0.5 | 88 |
*Reaction conducted at 75°C in the presence of a catalytic amount of imidazole.
Table 2: O-Formylation of Alcohols with this compound in the Presence of Imidazole [1]
| Entry | Alcohol Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Benzyl formate | 24 | 93 |
| 2 | n-Butanol | n-Butyl formate | 24 | 85 |
| 3 | Cyclohexanol | Cyclohexyl formate | 48 | 75 |
| 4 | 1-Octanol | 1-Octyl formate | 24 | 88 |
| 5 | (R)-(-)-2-Octanol | (R)-(-)-2-Octyl formate | 48 | 78 |
Experimental Protocols
1. Synthesis of this compound [1]
This protocol is a modified procedure for the preparation of the formylating agent.
-
Materials:
-
Potassium formate (16.8 g, 0.2 mol)
-
Anhydrous sulfolane (30 ml)
-
Chloroacetonitrile (15.1 g, 0.2 mol)
-
-
Procedure:
-
Suspend potassium formate in anhydrous sulfolane.
-
Add chloroacetonitrile dropwise to the suspension while stirring.
-
Heat the mixture to 80°C for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Thoroughly crush the resulting solid, isolate it by suction, wash with a small amount of water, and dry under a vacuum.
-
2. General Procedure for N-Formylation of Amines [1]
-
Materials:
-
Amine (1 equivalent)
-
This compound (1.1 equivalents)
-
-
Procedure:
-
Dissolve the amine in a suitable solvent (e.g., THF, acetonitrile).
-
Add this compound to the solution at room temperature. Aliphatic and most aromatic amines will result in an exothermic reaction.
-
Stir the reaction mixture for the time indicated in Table 1.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting formamide by recrystallization or column chromatography.
-
3. Procedure for N-Formylation of Nitroanilines [1]
-
Materials:
-
Nitroaniline (1 equivalent)
-
This compound (1.1 equivalents)
-
Imidazole (catalytic amount)
-
-
Procedure:
-
Combine the nitroaniline, this compound, and a catalytic amount of imidazole.
-
Heat the mixture to 75°C for 24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, purify the product by appropriate methods (e.g., column chromatography).
-
4. Typical Procedure for O-Formylation of Alcohols [1]
-
Materials:
-
Alcohol (e.g., n-butanol, 11.1 g, 0.15 mol)
-
This compound (14.0 g, 0.165 mol)
-
Imidazole (catalytic amount)
-
-
Procedure:
-
Mix the alcohol, this compound, and a catalytic amount of imidazole.
-
Stir the mixture at room temperature for the time indicated in Table 2.
-
Monitor the reaction progress by TLC.
-
Upon completion, purify the resulting alkyl formate by distillation or column chromatography.
-
Visualizations
Caption: Experimental workflow for formylation.
Caption: Proposed reaction mechanism for N-formylation.
References
Application Notes and Protocols: Purification of Products from Cyanomethyl Formate Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyanomethyl formate is an effective formylating agent used for the N-formylation of amines and O-formylation of alcohols, yielding formamides and formate esters, respectively.[1][2] These products are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[3][4] The reaction is often efficient but, like any chemical transformation, requires a robust purification strategy to isolate the target compound from unreacted starting materials, excess reagents, and byproducts. This document provides detailed protocols and guidelines for the purification of products from reactions involving this compound.
Common Impurities in this compound Reactions
Effective purification begins with an understanding of potential impurities. In a typical this compound reaction, the crude product may contain:
-
Unreacted Starting Materials: Residual primary or secondary amine/alcohol.
-
Excess Reagent: Unreacted this compound.
-
Byproducts: While the reaction is generally clean, potential byproducts can arise from the decomposition of this compound or side reactions, especially if the reaction is heated.
-
Catalyst: If a catalyst such as imidazole is used (e.g., for O-formylation), it will be present in the crude mixture.
General Purification Strategy
The choice of purification technique depends on the physical properties of the desired product (solid vs. liquid) and the nature of the impurities. A general workflow is outlined below.
Figure 1. General workflow for product purification.
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
This initial purification step is designed to remove water-soluble impurities like residual catalysts, salts, and some polar byproducts.
Materials:
-
Crude reaction mixture
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Saturated sodium bicarbonate solution (optional, to neutralize any acidic species)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Add an equal volume of deionized water and shake the funnel vigorously, venting frequently.
-
Allow the layers to separate. If the product is basic, a wash with dilute acid (e.g., 1M HCl) can be performed to remove unreacted amine. If the reaction was acidic, a wash with saturated sodium bicarbonate can be used.
-
Drain and discard the aqueous layer.
-
Wash the organic layer sequentially with deionized water and then brine. The brine wash helps to break up emulsions and removes residual water from the organic phase.
-
Drain the organic layer into a clean Erlenmeyer flask.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ for 10-15 minutes.
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Filter the drying agent and collect the filtrate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, extracted product.
Protocol 2: Purification of Solid Products by Recrystallization
Recrystallization is a highly effective method for purifying solid compounds to a high degree of crystalline purity.[5]
Figure 2. Step-by-step workflow for recrystallization.
Materials:
-
Crude solid product
-
Recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Vacuum source
Procedure:
-
Solvent Selection: Choose a solvent in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[5] Common solvents include ethanol, isopropanol, ethyl acetate, hexane, or mixtures thereof.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (with stirring) on a hot plate until the solid completely dissolves. Add more solvent in small portions only as needed to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. Cooling the flask further in an ice bath can maximize the yield.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Protocol 3: Purification by Flash Column Chromatography
For non-crystalline solids, oils, or for separating mixtures of compounds with similar polarities, flash column chromatography is the preferred method.[7][8]
Figure 3. Workflow for flash column chromatography.
Materials:
-
Crude product
-
Silica gel (for flash chromatography)
-
Solvents for mobile phase (e.g., hexane, ethyl acetate)
-
Chromatography column
-
Sand
-
Collection tubes/flasks
-
Air or nitrogen source for pressure
-
TLC plates and chamber
Procedure:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (eluent). The ideal system should provide a retention factor (Rf) of ~0.3 for the desired product.
-
Column Packing: Plug the bottom of the column with cotton or glass wool. Add a small layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column.[9] Allow the silica to settle into a uniform bed, tapping the column gently to remove air bubbles. Add another layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Carefully apply the sample solution to the top of the silica bed. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[8]
-
Elution: Carefully add the eluent to the column. Apply gentle pressure using compressed air or nitrogen to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).[10]
-
Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.
Data Presentation: Product Yields
The following table summarizes the yields obtained from the formylation of various amines and alcohols using this compound, as reported in the literature. This data can serve as a benchmark for expected outcomes.
| Entry | Substrate | Product | Yield (%) |
| 1 | Aniline | Formanilide | 85 |
| 2 | p-Toluidine | N-p-Tolylformamide | 91 |
| 3 | p-Anisidine | N-p-Anisylformamide | 89 |
| 4 | Benzylamine | N-Benzylformamide | 95 |
| 5 | Cyclohexylamine | N-Cyclohexylformamide | 93 |
| 6 | Di-n-butylamine | N,N-Di-n-butylformamide | 82 |
| 7 | Ethanolamine | N-(2-Hydroxyethyl)formamide | 78 |
| 8 | Benzyl alcohol | Benzyl formate | 93 |
| 9 | n-Butanol | n-Butyl formate | 87 |
| 10 | Cyclohexanol | Cyclohexyl formate | 85 |
Data adapted from Synthetic Communications, 23(11), 1561-1568 (1993).
Safety Precautions
This compound is a hazardous chemical and should be handled with appropriate safety measures.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye and skin irritation.
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dark, and well-ventilated place, away from heat and sources of ignition. Keep the container tightly closed.
References
- 1. This compound [Formylating Reagent] | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iscientific.org [iscientific.org]
- 6. youtube.com [youtube.com]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Common side reactions and byproducts with cyanomethyl formate.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of cyanomethyl formate in chemical synthesis. The information is intended to help users identify and resolve common issues encountered during their experiments.
Disclaimer: Specific experimental data on the side reactions and byproducts of this compound is limited in publicly available literature. The guidance provided herein is based on general principles of organic chemistry and the known reactivity of formate esters and cyanomethyl groups.
Troubleshooting Guide
This guide addresses specific problems that may arise during reactions involving this compound, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reagent Degradation: this compound may have degraded due to improper storage or exposure to moisture. 2. Incomplete Reaction: Reaction time may be insufficient, or the temperature may be too low. 3. Nucleophilic Impurities: Presence of water, alcohols, or other nucleophiles in the reaction mixture can consume the reagent. | 1. Use Fresh Reagent: Ensure the this compound is from a fresh, properly sealed container. Consider purchasing from a reputable supplier. 2. Optimize Reaction Conditions: Increase the reaction time and/or temperature incrementally. Monitor the reaction progress by TLC or LC-MS. 3. Ensure Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all glassware. Purify starting materials to remove nucleophilic impurities. |
| Formation of Multiple Byproducts | 1. Presence of Water: Hydrolysis of this compound can lead to the formation of formic acid and cyanomethanol. 2. Reaction with Solvents: Protic solvents (e.g., methanol, ethanol) can react with this compound to form the corresponding formate ester. 3. Over-Formylation: In the case of primary amines, di-formylation may occur under certain conditions. | 1. Rigorous Drying: Employ stringent anhydrous techniques for all reagents and equipment. 2. Use Aprotic Solvents: Opt for aprotic solvents such as THF, DCM, or acetonitrile. 3. Control Stoichiometry: Use a controlled stoichiometry of this compound and monitor the reaction closely to avoid over-reaction. |
| Inconsistent Reaction Rates | 1. Catalyst Inactivity: If a catalyst is used, it may be poisoned or degraded. 2. Mixing Issues: In heterogeneous reactions, inefficient stirring can lead to inconsistent reaction rates. | 1. Use Fresh Catalyst: Ensure the catalyst is active and used in the correct loading. 2. Improve Agitation: Use appropriate stirring methods to ensure a homogenous reaction mixture. |
| Difficult Product Purification | 1. Formation of Polar Byproducts: Hydrolysis or other side reactions can generate polar impurities that are difficult to separate from the desired product. | 1. Aqueous Work-up: A mild aqueous wash may help remove polar impurities like formic acid. 2. Chromatographic Optimization: Develop a suitable chromatography method to separate the product from closely related byproducts. |
Frequently Asked Questions (FAQs)
Q1: What are the likely byproducts if my reaction is contaminated with water?
A1: The presence of water can lead to the hydrolysis of this compound. This reaction would likely produce formic acid and cyanomethanol. Cyanomethanol is unstable and may further decompose.
Q2: Can I use an alcohol as a solvent for my reaction with this compound?
A2: It is generally not recommended to use protic solvents like alcohols. This compound can react with alcohols in a transesterification reaction, which would consume your reagent and form a different formate ester (e.g., methyl formate if methanol is the solvent). This will reduce the yield of your desired product.
Q3: My primary amine is being di-formylated. How can I prevent this?
A3: Di-formylation of primary amines can occur, especially with an excess of the formylating agent or at elevated temperatures. To favor mono-formylation, you can try the following:
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Use a 1:1 stoichiometry of the amine to this compound.
-
Add the this compound slowly to the reaction mixture.
-
Run the reaction at a lower temperature.
Q4: How should I store this compound to ensure its stability?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Exposure to moisture and atmospheric humidity should be minimized to prevent hydrolysis. Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended.
Experimental Protocols
General Protocol for N-Formylation of a Primary Amine:
-
Preparation: Under an inert atmosphere (argon or nitrogen), add the primary amine (1.0 eq.) and an anhydrous aprotic solvent (e.g., THF, DCM) to a flame-dried flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution to 0 °C. Slowly add this compound (1.0-1.2 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound.
Caption: Potential hydrolysis pathway of this compound.
Caption: A logical workflow for troubleshooting common issues.
Why is my cyanomethyl formate reaction not going to completion?
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the synthesis of cyanomethyl formate.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound?
Q2: What is glycolonitrile and why is it a key precursor?
Glycolonitrile (HOCH₂CN), also known as hydroxyacetonitrile or formaldehyde cyanohydrin, is the simplest cyanohydrin. It serves as the alcohol component in the esterification reaction to form this compound. It is typically synthesized from formaldehyde and hydrogen cyanide.
Q3: What are the primary challenges in the synthesis of this compound?
The main challenges stem from the inherent instability of the reactants and potential side reactions. Key issues include:
-
Instability of Glycolonitrile: Glycolonitrile can readily decompose back to formaldehyde and hydrogen cyanide, or polymerize, especially under alkaline conditions.
-
Water Contamination: The presence of even minor amounts of water can lead to the formation of formic anhydride, which is difficult to remove from the final product and reduces the overall yield.
-
Side Reactions: Besides anhydride formation and glycolonitrile polymerization, other side reactions can occur depending on the specific reagents and conditions used.
Troubleshooting Guide: Why is my this compound reaction not going to completion?
This guide addresses common issues that can lead to incomplete reactions or low yields in the synthesis of this compound.
Issue 1: Low or No Product Formation
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation of Glycolonitrile | Ensure the reaction pH is not alkaline. Glycolonitrile is known to polymerize under basic conditions.[1] Maintain a neutral or slightly acidic pH. | To prevent the loss of the starting material through polymerization. |
| Use freshly prepared or purified glycolonitrile. | Glycolonitrile can decompose on storage. | |
| Inactive Formylating Agent | If using a carboxylic acid halide, ensure it is fresh and has not been hydrolyzed by atmospheric moisture. | Carboxylic acid halides are highly reactive towards water. |
| Consider using a more reactive formylating agent, such as a mixed anhydride of formic acid. | This can increase the rate of the desired esterification reaction. | |
| Inadequate Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote the decomposition of glycolonitrile. | A balance needs to be struck between reaction rate and reactant stability. |
Issue 2: Presence of a Persistent Impurity in the Product
Possible Cause and Solution:
| Possible Cause | Troubleshooting Step | Rationale |
| Formic Anhydride Formation | Strictly Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | A U.S. Patent on cyanomethyl ester preparation highlights that water impurities react with the carboxylic acid halide to form a relatively unreactive carboxylic acid anhydride, which is a significant byproduct and difficult to separate from the desired ester.[2] |
| Use of a Catalyst: The same patent suggests that a catalytic amount of a tertiary-aminopyridine or N-methylimidazole can reduce the amount of anhydride impurity.[2] | These catalysts can promote the desired esterification reaction over the side reaction leading to the anhydride. |
Issue 3: Inconsistent Yields
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Variable Quality of Glycolonitrile | Standardize the preparation and purification of glycolonitrile. A procedure for its synthesis is available in Organic Syntheses.[3] | Impurities in the glycolonitrile, such as unreacted formaldehyde, can interfere with the esterification reaction. |
| Inconsistent Reaction Conditions | Carefully control reaction parameters such as temperature, reaction time, and the rate of addition of reagents. | Small variations in these parameters can have a significant impact on the outcome of the reaction. |
Experimental Protocols
While a specific protocol for this compound is not available, the following general procedure for the synthesis of cyanomethyl esters from a carboxylic acid halide and an alpha-hydroxynitrile can be adapted. This protocol is based on the information provided in U.S. Patent 4,761,494.[2]
General Procedure for Cyanomethyl Ester Synthesis (Adapted for this compound)
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve glycolonitrile in a suitable inert, anhydrous solvent (e.g., dichloromethane, diethyl ether).
-
Addition of Catalyst: Add a catalytic amount of a tertiary-aminopyridine (e.g., 4-dimethylaminopyridine, DMAP) or N-methylimidazole to the solution.
-
Addition of Formylating Agent: Cool the mixture in an ice bath. Slowly add a solution of a suitable formylating agent (e.g., a mixed anhydride of formic acid) in the same anhydrous solvent via the dropping funnel with vigorous stirring.
-
Addition of Base: After the addition of the formylating agent, slowly add a molar excess of a hydrogen halide acceptor, such as a tertiary amine (e.g., triethylamine, N,N-dimethylbenzylamine), to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of a mild acid (e.g., ammonium chloride). Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as distillation or chromatography.
Data Presentation
The following table summarizes key reactant and condition parameters that can be varied for optimization, based on the general principles of cyanomethyl ester synthesis.
| Parameter | Recommended Range | Rationale | Potential Issues if Deviated |
| Molar Ratio (Glycolonitrile : Formylating Agent) | 1.1 : 1 to 2 : 1 | A slight excess of the more stable reactant can drive the reaction to completion. | A large excess may complicate purification. |
| Catalyst Loading (e.g., DMAP) | 1-10 mol% | Catalytic amounts are usually sufficient. | Higher loading may lead to side reactions. |
| Reaction Temperature | 0 °C to room temperature | Balances reaction rate with the stability of glycolonitrile. | Higher temperatures can cause decomposition. |
| Solvent | Anhydrous, non-protic (e.g., CH₂Cl₂, Et₂O) | Prevents hydrolysis of the acid halide/anhydride. | Protic solvents will react with the formylating agent. |
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting an incomplete this compound reaction.
Troubleshooting workflow for incomplete this compound synthesis.
References
Effect of solvent choice on cyanomethyl formate reactivity.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of cyanomethyl formate for acylation reactions, with a specific focus on the critical role of solvent choice in determining reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the outcome of acylation reactions with this compound?
A1: The choice of solvent is a critical factor that dictates the selectivity between C-acylation (formation of a β-ketoester) and O-acylation (formation of an enol carbonate). The coordinating ability of the solvent with the lithium cation of the enolate plays a pivotal role in this selectivity.
Q2: Which solvent is recommended for promoting C-acylation with this compound?
A2: Diethyl ether is the recommended solvent for promoting C-acylation, particularly with sterically hindered substrates.[1] Less coordinating solvents like diethyl ether are believed to favor the aggregation of lithium enolates, which enhances reactivity at the carbon atom.
Q3: What is the likely outcome when using a more coordinating solvent like tetrahydrofuran (THF)?
A3: The use of THF can lead to an increase in O-acylation products. For certain sterically hindered substrates, a switch from exclusive O-acylation in THF to complete C-acylation in diethyl ether has been observed.[1] Strongly coordinating solvents solvate the lithium cation, leading to less aggregated or "naked" enolates where the oxygen atom is more sterically accessible and electronically available for acylation.[2]
Q4: Can this compound be used for applications other than C-acylation?
A4: Yes, beyond its primary use in the synthesis of β-ketoesters, this compound (also known as Mander's reagent) can serve as a source of cyanide.[3] For example, it can be used for the addition of cyanide to carbonyls in the presence of nucleophilic or Lewis acidic catalysts.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired β-ketoester (C-acylation product). | Incorrect solvent choice. Using a strongly coordinating solvent like THF can disfavor C-acylation.[1] | Switch to a less coordinating solvent like diethyl ether, especially for sterically hindered enolates.[1] |
| Inactive or poor-quality reagents. this compound can be sensitive to moisture. | Use freshly distilled or high-purity anhydrous solvents and ensure the this compound is of high quality. | |
| Formation of a significant amount of O-acylation byproduct (enol carbonate). | Use of THF as a solvent. THF is a more strongly coordinating solvent than diethyl ether, which can favor O-acylation.[1][2] | For substrates prone to O-acylation, changing the solvent to diethyl ether can dramatically improve C-acylation selectivity.[1] |
| Reaction is sluggish or does not go to completion. | Steric hindrance. Highly substituted or sterically hindered enolates may react slowly. | While diethyl ether is generally preferred for C-acylation of hindered substrates, optimizing reaction time and temperature may be necessary. Ensure the reaction is stirred efficiently to overcome any solubility issues of the enolate.[1] |
| Complex product mixture. | Enolate instability. Lithium enolates can be unstable at higher temperatures, leading to side reactions. | Maintain a low reaction temperature (typically -78 °C) throughout the addition of this compound and for a period thereafter before allowing the reaction to warm. |
Data Presentation
The following table summarizes the expected trend in product distribution based on solvent choice for the acylation of a sterically hindered lithium enolate with this compound. While exact yields are substrate-dependent, this illustrates the general principle.
| Solvent | Coordinating Ability | Predominant Product | Typical Yield of C-acylation Product | Typical Yield of O-acylation Product |
| Diethyl Ether | Weak | C-acylation Product | High | Low to None |
| Tetrahydrofuran (THF) | Moderate | Mixture / O-acylation | Low to Moderate | Moderate to High |
| HMPA/DMPU | Strong | O-acylation Product | Very Low to None | High |
Note: This table is a representation of expected outcomes based on established principles of enolate chemistry and may not reflect the exact results for all substrates.
Experimental Protocols
General Protocol for C-acylation of a Lithium Enolate using this compound in Diethyl Ether
This protocol is adapted from a procedure described in Organic Syntheses.[1]
1. Enolate Formation:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and rubber septum, the ketone substrate is dissolved in anhydrous diethyl ether under a nitrogen atmosphere.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
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A strong lithium base (e.g., lithium diisopropylamide, LDA), freshly prepared or titrated, is added dropwise via syringe to the stirred solution.
-
The mixture is stirred at -78 °C for 30-60 minutes to ensure complete enolate formation.
2. Acylation:
-
This compound (1.1 equivalents) is added dropwise to the vigorously stirred lithium enolate suspension at -78 °C over a period of 5-10 minutes.[1]
-
The reaction mixture is stirred at -78 °C for an additional 40-60 minutes.[1]
3. Workup:
-
The reaction is allowed to warm to 0 °C.
-
The reaction is quenched by the addition of water or a saturated aqueous ammonium chloride solution.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (2 x volume).
-
The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.[1]
-
The solvent is removed under reduced pressure to yield the crude β-ketoester.
4. Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Caution: This reaction generates lithium cyanide as a byproduct, which is highly toxic. The aqueous waste should be treated with an oxidizing agent like bleach or potassium permanganate before disposal in accordance with institutional safety guidelines.
Visualizations
Caption: Solvent influence on acylation pathway.
Caption: Troubleshooting workflow for low C-acylation yield.
References
Technical Support Center: Purification of Cyanomethyl Formate
Welcome to the technical support center for the purification of cyanomethyl formate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this reactive formylating reagent.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges stem from the compound's inherent reactivity and potential instability. Key issues include:
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Thermal Instability: this compound can decompose at elevated temperatures, making high-temperature distillation problematic.
-
Hydrolytic Sensitivity: As a formate ester, it is susceptible to hydrolysis, especially in the presence of acidic or basic impurities or moisture.
-
Reactivity on Stationary Phases: The polar nature and reactivity of the molecule can lead to decomposition or irreversible adsorption on standard chromatography media like silica gel.
Q2: What are the likely impurities in crude this compound?
A2: Impurities can originate from the synthetic route or subsequent decomposition. While specific impurities depend on the manufacturing process, they can generally be categorized as:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Solvents: Residual solvents from the reaction or initial workup.
-
Byproducts: Compounds formed from side reactions during synthesis.
-
Decomposition Products: Primarily formic acid and decomposition products of cyanomethanol, which can result from hydrolysis.
Q3: What analytical techniques are recommended for purity assessment?
A3: A combination of techniques is recommended for a comprehensive purity profile:
-
Gas Chromatography (GC): The industry standard for determining the percentage purity of the main component.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Essential for structural confirmation and identification of organic impurities.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for confirming the presence of key functional groups (C=O, C≡N, C-O) and detecting certain impurities like residual alcohols or acids.
-
Karl Fischer Titration: Crucial for quantifying water content, a critical factor for the stability of this compound.
Troubleshooting Guides
Distillation
Problem: The product is degrading during distillation, indicated by pressure fluctuations or discoloration in the distillation pot.
-
Possible Cause: The distillation temperature is too high, causing thermal decomposition.
-
Solution:
-
Always perform distillation under reduced pressure (vacuum) to lower the boiling point.
-
Use a high-quality vacuum pump and ensure all connections are airtight to maintain a stable, low pressure.
-
Employ a distillation setup that minimizes residence time at high temperatures, such as a short-path distillation apparatus.
-
Ensure the heating mantle temperature is only slightly higher than the desired vapor temperature to avoid localized overheating.
-
Problem: The purity of the distilled this compound is lower than expected.
-
Possible Cause 1: Inefficient separation from impurities with close boiling points.
-
Solution 1:
-
Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates and improve separation efficiency.
-
Carefully control the reflux ratio, collecting fractions slowly to ensure proper equilibration between vapor and liquid phases.
-
-
Possible Cause 2: Co-distillation with decomposition products formed during the process.
-
Solution 2:
-
Before distillation, consider a mild pre-treatment to neutralize acidic or basic impurities. For example, washing the crude product with a saturated sodium bicarbonate solution (if the compound is stable to it) followed by a brine wash, and thorough drying with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Lower the distillation temperature by applying a higher vacuum.
-
Column Chromatography
Problem: The product is not eluting from the silica gel column, or the recovery is very low.
-
Possible Cause: Irreversible adsorption or decomposition on the acidic silica gel surface.
-
Solution:
-
Deactivate the Silica Gel: Use silica gel that has been neutralized by washing with a solution of a non-nucleophilic base (e.g., triethylamine in the eluent system, typically 0.1-1%) and then re-equilibrating with the mobile phase.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina (activity grade II or III). Perform a preliminary TLC analysis on alumina plates to verify stability and determine an appropriate eluent system.
-
Work Quickly: Do not let the compound sit on the column for an extended period.
-
Problem: The product is degrading on the column, as evidenced by streaking on TLC or the presence of new impurities in the collected fractions.
-
Possible Cause: Hydrolysis due to residual water in the solvents or on the stationary phase.
-
Solution:
-
Use Anhydrous Conditions: Employ freshly distilled, anhydrous solvents for the mobile phase.
-
Dry the Stationary Phase: Ensure the silica gel or alumina is properly dried before packing the column.
-
Moisture-Free Loading: Load the sample onto the column under an inert atmosphere (e.g., nitrogen or argon) if possible, especially on a humid day.
-
Data Presentation
The following tables summarize key physical properties and recommended analytical methods for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Notes |
| Molecular Formula | C₃H₃NO₂ | |
| Molecular Weight | 85.06 g/mol | |
| Appearance | Colorless to almost colorless liquid | |
| Boiling Point | 64 °C @ 12 mmHg | Data from commercial suppliers. |
| Purity (Commercial) | >98.0% (by GC) | Typical specification. |
| Storage Conditions | Room temperature, recommended <15°C in a cool, dark, well-ventilated place | Suggests sensitivity to heat and light. |
Table 2: Recommended Analytical Methods for Quality Control
| Analytical Method | Purpose | Typical Specification/Observation |
| Gas Chromatography (GC) | Purity assessment | >98.0% |
| ¹H NMR | Structural verification and impurity identification | Check for absence of signals from starting materials or decomposition products. |
| FT-IR | Functional group confirmation | Characteristic peaks for C=O, C≡N, and C-O bonds. |
| Karl Fischer Titration | Water content determination | As low as possible to ensure stability. |
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
Objective: To purify crude this compound by removing non-volatile impurities and those with significantly different boiling points.
Methodology:
-
Pre-treatment (Optional): If acidic impurities are suspected, wash the crude material with a saturated aqueous solution of sodium bicarbonate, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the drying agent.
-
Setup: Assemble a vacuum distillation apparatus (short-path is recommended). Ensure all glassware is thoroughly dry.
-
Procedure: a. Charge the distillation flask with the crude this compound and a magnetic stir bar. b. Slowly and carefully apply vacuum to the system. c. Once the desired pressure is reached and stable (e.g., ~12 mmHg), begin gentle heating of the distillation flask using a heating mantle with stirring. d. Discard any initial low-boiling forerun. e. Collect the main fraction at the expected boiling temperature (approx. 64 °C at 12 mmHg). Monitor the temperature closely; a stable boiling point indicates a pure fraction. f. Stop the distillation before the flask is completely dry to prevent the concentration and potential decomposition of non-volatile residues.
-
Post-treatment: Store the purified, colorless liquid under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.
Protocol 2: Column Chromatography of this compound
Objective: To purify this compound from impurities with similar polarity.
Methodology:
-
Solvent and Stationary Phase Preparation: a. Choose a suitable solvent system based on TLC analysis (e.g., a mixture of hexanes and ethyl acetate). Ensure all solvents are anhydrous. b. Crucial Step: Prepare a slurry of silica gel in the chosen eluent. Add 0.5-1% triethylamine (by volume) to the eluent to neutralize the silica gel and prevent on-column decomposition.
-
Column Packing: a. Pack the column with the prepared silica gel slurry. b. Add a thin layer of sand on top of the silica gel bed to prevent disturbance upon solvent addition. c. Equilibrate the column by running several column volumes of the mobile phase (containing triethylamine) through it.
-
Sample Loading: a. Dissolve the crude this compound in a minimal amount of the mobile phase. b. Carefully load the sample onto the top of the column.
-
Elution and Fraction Collection: a. Begin eluting the column with the mobile phase. b. Collect fractions and monitor their composition by TLC. c. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator. Note: The presence of triethylamine will require careful removal under vacuum.
Visualizations
Troubleshooting Logic for this compound Purification
How to monitor the progress of a cyanomethyl formate reaction by TLC.
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for monitoring the progress of cyanomethyl formate reactions using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor a this compound reaction?
A1: Thin-layer chromatography is a rapid and effective technique used to qualitatively monitor the progress of a chemical reaction.[1][2] By separating the components of the reaction mixture on a TLC plate, you can visualize the consumption of the starting materials (e.g., an amine) and the formation of the desired product (e.g., a formamide). The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[1][2]
Q2: How do I select an appropriate solvent system (mobile phase) for my TLC?
A2: The goal is to find a solvent system where the starting material and the product have distinct and well-separated spots, ideally with Retention Factor (Rf) values between 0.2 and 0.8.[3] A good starting point for neutral organic molecules is a binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc).[4] You can start with a 7:3 or 1:1 mixture of Hexane:EtOAc and adjust the ratio based on the results. If your compounds are very polar, you may need to switch to a more polar system, such as dichloromethane (DCM) and methanol (MeOH).[3]
Q3: My starting material and product spots are not visible under a UV lamp. What should I do?
A3: If your compounds are not UV-active (i.e., they lack a chromophore), you will need to use a chemical stain to visualize the spots.[5] After developing the TLC plate, let it dry completely, then dip it into a staining solution and gently heat it with a heat gun. Common universal stains that work for a wide variety of organic compounds include potassium permanganate (KMnO₄), p-anisaldehyde, and ceric ammonium molybdate (CAM).[3][4][5]
Q4: What is a "co-spot" and why is it important?
A4: A co-spot is a single lane on the TLC plate where both the starting material and the reaction mixture are applied to the same spot.[6] This is crucial for confirming the identity of the starting material spot in the reaction mixture, especially when the Rf values of the reactant and product are very similar. If the spot in the reaction mixture is indeed the starting material, it will merge perfectly with the starting material spot in the co-spot lane. An elongated spot in the co-spot lane can indicate that the reactant and product are different compounds with very close Rf values.[2]
Experimental Protocol: TLC Monitoring
This protocol outlines the standard procedure for monitoring a reaction where an amine is formylated using this compound.
Materials:
-
TLC plates (e.g., Silica Gel 60 F254)[4]
-
TLC chamber with a lid
-
Capillary spotters[4]
-
Developing solvent (e.g., Hexane:Ethyl Acetate mixture)
-
Visualization agent (UV lamp and/or chemical stain)
-
Reference sample of starting material (amine)
-
Aliquots from the reaction mixture
Procedure:
-
Prepare the Chamber: Pour a small amount (~0.5 cm depth) of the chosen developing solvent into the TLC chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Close the lid and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil (never a pen, as the ink will run), gently draw a straight baseline about 1 cm from the bottom of the TLC plate.[3] Mark three evenly spaced points on this line for spotting. Label them "SM" (Starting Material), "Co" (Co-spot), and "RXN" (Reaction Mixture).[1][6]
-
Spot the Plate:
-
SM Lane: Use a capillary spotter to apply a small, concentrated spot of the diluted starting material solution onto the "SM" mark.
-
Co Lane: Apply a spot of the starting material to the "Co" mark. Without letting it dry completely, spot the reaction mixture directly on top of it.
-
RXN Lane: Apply a small spot of the reaction mixture (quenched if necessary) onto the "RXN" mark.
-
Ensure all spots are small and concentrated to prevent streaking.[7] You can apply the sample multiple times in the same location, allowing the solvent to evaporate between applications.[7][8]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.[7] Close the lid and allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during development.
-
Mark and Dry: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[3] Allow the plate to air dry completely in a fume hood.
-
Visualize and Analyze:
-
View the dried plate under a 254 nm UV lamp and circle any visible spots with a pencil.
-
If spots are not UV-visible or for confirmation, proceed with chemical staining (e.g., dip in potassium permanganate solution followed by gentle heating).[5]
-
Analyze the plate. The reaction is progressing if the intensity of the starting material spot in the "RXN" lane decreases while a new product spot appears. The reaction is complete when the starting material spot is absent in the "RXN" lane.
-
Data Presentation: Representative Rf Values
The following table provides hypothetical, yet typical, Rf values for a this compound reaction with a primary amine on a silica gel plate. Actual values will vary based on the specific substrates and the exact solvent system used.
| Compound | Mobile Phase (Hexane:EtOAc, 7:3) | Appearance/Notes |
| Starting Amine | ~ 0.35 | May streak if the amine is basic. Tends to stain well with ninhydrin (for primary/secondary amines) or potassium permanganate. |
| This compound | ~ 0.60 | Often does not visualize well under UV light unless a chromophore is present. May appear as a faint spot with a permanganate stain. |
| Product (Formamide) | ~ 0.50 | The product is typically more polar than the this compound but may be more or less polar than the starting amine depending on the amine's structure. It should appear as a new spot on the TLC plate. |
Troubleshooting Guide
Problem: My spots are streaking down the plate.
-
Possible Cause: The sample applied to the plate was too concentrated.[7][8]
-
Solution: Dilute your reaction mixture and starting material samples before spotting them on the TLC plate.
-
-
Possible Cause: Your compound is acidic or basic. Amines, being basic, are a common cause of streaking on acidic silica gel.[9][10]
-
Solution: Add a small amount (0.1–2.0%) of a modifier to your mobile phase. For basic compounds like amines, add a few drops of triethylamine (Et₃N). For acidic compounds, add a few drops of acetic acid or formic acid.[9]
-
Problem: All my spots either stay on the baseline (Rf ≈ 0) or run with the solvent front (Rf ≈ 1).
-
Possible Cause (Rf ≈ 0): The developing solvent is not polar enough to move the compounds up the plate.[9]
-
Solution: Increase the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[9] If that is insufficient, switch to a more polar solvent system like DCM/methanol.
-
-
Possible Cause (Rf ≈ 1): The developing solvent is too polar, carrying all compounds with it.[9]
-
Solution: Decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.[9]
-
Problem: I don't see any spots on my plate after development and visualization.
-
Possible Cause: The sample is too dilute.[8]
-
Possible Cause: The chosen visualization method is not suitable for your compounds.[8]
-
Solution: If UV light doesn't work, try a series of general chemical stains like potassium permanganate (KMnO₄), p-anisaldehyde, or ceric ammonium molybdate (CAM), as they react with a broader range of functional groups.[5]
-
-
Possible Cause: The compound is volatile and may have evaporated from the plate, especially if excessive heat was used for visualization.[5][8]
-
Solution: Use minimal heat when developing a stain or try a different stain that requires less heat, such as an iodine chamber.[5]
-
Problem: I see a new spot on the baseline that wasn't in my starting material. Is this my product?
-
Possible Cause: this compound or the resulting formamide may be susceptible to hydrolysis on the acidic silica gel plate, especially if the mobile phase contains water. This can create a very polar byproduct (e.g., formic acid or a hydrolyzed starting material) that remains on the baseline.
-
Solution: Ensure you are using dry solvents for your mobile phase. If hydrolysis is suspected, you can try running the TLC on a plate that has been pre-treated with a base (e.g., by eluting it with a solvent containing triethylamine and then drying it) or use a different stationary phase like alumina.
-
Visual Workflow and Troubleshooting Diagrams
Caption: A flowchart illustrating the standard workflow for monitoring a reaction using TLC.
Caption: A decision tree for troubleshooting common issues encountered during TLC analysis.
References
- 1. Home Page [chem.ualberta.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. TLC stains [reachdevices.com]
- 6. How To [chem.rochester.edu]
- 7. bitesizebio.com [bitesizebio.com]
- 8. silicycle.com [silicycle.com]
- 9. silicycle.com [silicycle.com]
- 10. m.youtube.com [m.youtube.com]
Preventing the decomposition of cyanomethyl formate during storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of cyanomethyl formate during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
Issue: Degradation of this compound Suspected
If you suspect that your this compound has degraded, follow this troubleshooting guide to identify the potential cause and take corrective action.
Caption: Troubleshooting workflow for suspected this compound degradation.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: To minimize decomposition, this compound should be stored in a cool, dark, and dry place.[1] While room temperature is acceptable for short periods, for long-term storage, a temperature below 15°C is recommended.[1] The container should be tightly sealed to prevent moisture ingress.[2]
Q2: I noticed the container for my this compound is slightly pressurized. Is this normal?
A2: Yes, it is possible for pressure to build up in the container over time due to slow decomposition, which can generate gaseous byproducts.[2] It is recommended to refrigerate the container before opening to reduce the internal pressure and to open it cautiously in a well-ventilated fume hood.[2]
Q3: Can I store this compound in a standard glass bottle?
A3: While this compound is typically supplied in appropriate containers, if transferring to a new container, ensure it is made of inert material, such as amber glass, to protect from light. The container must have a tight-fitting cap to prevent moisture entry.
Decomposition
Q4: What are the primary pathways for this compound decomposition?
A4: The two main decomposition pathways are hydrolysis and thermal degradation.
-
Hydrolysis: In the presence of moisture, the ester bond of this compound can hydrolyze to form formic acid and cyanomethanol. Cyanomethanol is unstable and can further decompose.
-
Thermal Decomposition: At elevated temperatures, this compound can decompose. Based on data from similar formate esters, decomposition products may include carbon monoxide and methanol.[3]
Caption: Primary decomposition pathways of this compound.
Q5: What are the signs of this compound decomposition?
A5: Visual signs of decomposition can include a change in color from colorless to yellow or brown, the appearance of turbidity, or the formation of solid precipitates. An increase in container pressure is another indicator.[2] The most reliable method to confirm degradation is through analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to assess purity.
Q6: Are there any stabilizers that can be added to prevent decomposition?
-
Antioxidants: To prevent oxidative degradation.
-
Chelating Agents: To sequester metal ions that can catalyze decomposition.
-
Moisture Scavengers: Such as molecular sieves, to prevent hydrolysis.
-
Amines: Have been shown to stabilize formic acid, a potential decomposition product, and may have a stabilizing effect on the ester itself.[4]
It is crucial to note that the addition of any stabilizer should be carefully evaluated for compatibility with the intended application.
Experimental Protocols
Q7: How can I set up a stability study for this compound?
A7: A comprehensive stability study should evaluate the impact of temperature, humidity, and light on the purity of this compound over time.
Experimental Protocol: Accelerated Stability Study of this compound
-
Sample Preparation: Aliquot this compound from a single batch into multiple, appropriate containers (e.g., amber glass vials with inert caps). A control group should be stored at the recommended long-term storage condition (<15°C, protected from light and moisture).
-
Storage Conditions: Place the samples in stability chambers under the conditions outlined in the table below.
-
Time Points: Test the samples at initial (T=0), 1, 3, and 6-month intervals.
-
Analytical Method: Use a validated stability-indicating analytical method, such as GC-FID or HPLC-UV, to determine the purity of this compound and to detect and quantify any degradation products.
-
Parameters to Test:
-
Appearance (color, clarity)
-
Purity (assay)
-
Degradation products
-
Water content (Karl Fischer titration)
-
Data Presentation
Table 1: Recommended Conditions for Accelerated Stability Study
| Condition | Temperature (°C) | Relative Humidity (%) |
| Accelerated | 40 ± 2 | 75 ± 5 |
| Intermediate | 30 ± 2 | 65 ± 5 |
| Long-term (Control) | 5 ± 3 | Ambient |
Table 2: Example Data Table for Stability Study Results
| Time Point | Storage Condition | Appearance | Purity (%) | Major Degradant 1 (%) | Water Content (%) |
| T=0 | - | Colorless, clear | 99.5 | <0.05 | 0.02 |
| 1 Month | 40°C / 75% RH | Faint yellow | 98.2 | 0.8 | 0.10 |
| 3 Months | 40°C / 75% RH | Yellow | 96.5 | 2.1 | 0.25 |
| 6 Months | 40°C / 75% RH | Yellow-brown | 94.1 | 4.3 | 0.45 |
| 6 Months | 5°C / Ambient | Colorless, clear | 99.4 | <0.05 | 0.03 |
Q8: What analytical methods are suitable for detecting this compound and its degradation products?
A8: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a common and effective method for assessing the purity of volatile compounds like this compound.[5] For identifying unknown degradation products, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended as it provides structural information.[6] High-Performance Liquid Chromatography (HPLC) with a UV detector can also be developed as a stability-indicating method.
References
- 1. This compound | 150760-95-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. The catalytic decomposition of formic acid and methyl formate on cation-exchanged 13X molecular sieves - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 4. (229d) The Dilemma of Formic Acid Stabilization: Key Influences of Stabilizers on the Esterification Reaction | AIChE [proceedings.aiche.org]
- 5. This compound | 150760-95-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Difficult Formylations with Cyanomethyl Formate
Welcome to the technical support center for cyanomethyl formate formylations. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the formylation of amines and alcohols using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a formylating agent?
This compound (F0356) is a versatile and effective reagent for the introduction of a formyl group (-CHO) onto nucleophiles.[1][2] It is particularly useful for the N-formylation of amines and the O-formylation of alcohols under mild and neutral conditions.[3][4] A key advantage of this compound is its ability to achieve chemoselective N-formylation in the presence of hydroxyl groups.[3][4]
Q2: My formylation reaction is showing low to no conversion. What are the common causes and how can I troubleshoot this?
Low or no conversion in formylation reactions with this compound can stem from several factors. A systematic approach to troubleshooting this issue is outlined in the workflow below. Key areas to investigate include the reactivity of your substrate, the reaction conditions, and the integrity of the reagent.
For less reactive substrates, such as nitroanilines or certain alcohols, the addition of a catalyst may be necessary to drive the reaction to completion.[3][4] Increasing the reaction temperature can also improve yields, but should be done with caution to avoid potential side reactions.
Q3: I am observing the formation of unexpected side products. What are they and how can I minimize them?
The primary byproduct of formylation with this compound is the cyanide anion. While other side reactions are generally minimal under optimal conditions, incomplete reactions or the presence of impurities can lead to a complex reaction mixture. Ensuring the use of high-purity this compound and anhydrous reaction conditions is crucial. If side products persist, purification by column chromatography is typically effective.
Q4: What are the recommended storage and handling procedures for this compound?
This compound is a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled.[1] It also causes skin and eye irritation.[1] Therefore, it is essential to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[3] Store this compound in a cool, dark, and well-ventilated place, away from heat and open flames.[1]
Q5: How should I work up my reaction and purify the formylated product?
A typical work-up procedure involves quenching the reaction, followed by extraction and purification. For N-formylation of amines, after the reaction is complete, the solvent is typically removed under reduced pressure. The residue can then be purified by distillation or column chromatography.[3] For O-formylation of alcohols, the work-up may involve washing with water to remove any water-soluble byproducts before drying the organic phase and purifying the product.[3]
Q6: Are there specific safety precautions I need to take regarding the cyanide byproduct?
Yes, the formation of cyanide salts is a significant safety concern.[5] All procedures should be conducted in a well-ventilated fume hood.[5] Waste from the reaction should be treated as hazardous and disposed of according to institutional and local regulations for cyanide-containing waste.[3][6]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low or no conversion in formylation reactions using this compound.
Reaction Pathways
Caption: Generalized reaction pathways for the N-formylation of amines and O-formylation of alcohols using this compound.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the formylation of various amines and alcohols with this compound, based on published experimental data.[3]
Table 1: N-Formylation of Amines with this compound [3]
| Substrate | Product | Reaction Time (h) | Temperature (°C) | Catalyst | Yield (%) |
| Di-n-butylamine | N,N-Di-n-butylformamide | 24 | Room Temp | None | 85 |
| Piperidine | 1-Formylpiperidine | 24 | Room Temp | None | 90 |
| Morpholine | 4-Formylmorpholine | 24 | Room Temp | None | 92 |
| Aniline | Formanilide | 24 | Room Temp | None | 75 |
| N-Methylaniline | N-Methylformanilide | 24 | Room Temp | None | 88 |
| 4-Nitroaniline | 4-Nitroformanilide | 48 | 75 | Imidazole | 69 |
| 2-Nitroaniline | 2-Nitroformanilide | 48 | 75 | Imidazole | 60 |
| Ethanolamine | N-(2-Hydroxyethyl)formamide | 24 | Room Temp | None | 78 |
Table 2: O-Formylation of Alcohols with this compound [3]
| Substrate | Product | Reaction Time (h) | Temperature (°C) | Catalyst | Yield (%) |
| n-Butanol | n-Butyl formate | 48 | Room Temp | Imidazole | 93 |
| Isobutanol | Isobutyl formate | 48 | Room Temp | Imidazole | 91 |
| Benzyl alcohol | Benzyl formate | 48 | Room Temp | Imidazole | 85 |
| Cyclohexanol | Cyclohexyl formate | 72 | Room Temp | Imidazole | 75 |
Experimental Protocols
General Procedure for N-Formylation of Amines[3]
A solution of the amine (0.1 mol) and this compound (0.1 mol) in a suitable solvent (e.g., acetonitrile, 50 mL) is stirred at room temperature for 24 hours. For less reactive amines like nitroanilines, a catalytic amount of imidazole is added, and the mixture is heated to 75°C for 48 hours. After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation or column chromatography on silica gel to afford the pure formamide.
General Procedure for O-Formylation of Alcohols[3]
A mixture of the alcohol (0.15 mol), this compound (0.165 mol), and a catalytic amount of imidazole is stirred at room temperature. The reaction progress is monitored by TLC or GC. Upon completion (typically 48-72 hours), the reaction mixture is worked up by washing with water, followed by extraction with an organic solvent (e.g., diethyl ether). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by distillation to yield the pure formate ester.
References
- 1. This compound | 150760-95-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 150760-95-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Addressing racemization in cyanomethyl formate reactions with chiral compounds.
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing racemization in reactions involving cyanomethyl formate and chiral compounds, particularly chiral amines, amino acids, and alcohols.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in reactions with this compound?
A1: Racemization is the process where a pure enantiomer (a single stereoisomer) is converted into a mixture of equal parts of both enantiomers (a racemate).[1] This results in a loss of optical activity.[2][3] In drug development and stereoselective synthesis, the specific three-dimensional structure of a molecule is often crucial for its biological activity and safety. The formation of an unintended enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects. This compound is used to introduce a formyl group, and if the reaction conditions are not optimized, the stereochemical integrity of the chiral center can be compromised.
Q2: What is the primary mechanism of racemization when using this compound with chiral N-protected amino acids?
A2: The most common mechanism for racemization in the coupling of N-protected amino acids involves the formation of a planar, achiral intermediate called an oxazol-5(4H)-one (or azlactone).[4][5] This process is typically base-catalyzed. The base abstracts the acidic proton at the chiral alpha-carbon, leading to the formation of the oxazolone. Subsequent reaction of this intermediate with a nucleophile can occur from either face of the planar ring, resulting in a racemic or near-racemic product.[5]
Q3: Which factors have the most significant impact on the extent of racemization?
A3: Several factors influence the rate and extent of racemization:
-
Base: The strength and steric hindrance of the base used are critical. Strong, non-hindered bases like diisopropylethylamine (DIPEA) are known to promote racemization.[4]
-
Solvent: The polarity of the solvent plays a role in stabilizing the charged intermediates that lead to racemization.[5][6][7]
-
Temperature: Higher reaction temperatures increase the rate of racemization.[4][8]
-
Reaction Time: Prolonged exposure to basic conditions or extended reaction times can increase the likelihood of racemization.[9]
-
Structure of the Chiral Compound: Amino acids with side chains that have electron-withdrawing groups can be more susceptible to racemization due to the increased acidity of the alpha-proton.[5] Histidine and cysteine are particularly prone to racemization.[10]
Q4: How can I accurately quantify the level of racemization in my product?
A4: To quantify racemization, you need an analytical method capable of separating and detecting enantiomers or diastereomers. The most common techniques are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This method uses a chiral stationary phase to separate the enantiomers of the final product.[4]
-
Chiral Gas Chromatography (GC): The product's amino acids are first derivatized to make them volatile and are then separated on a chiral GC column.[4]
-
Peptide Hydrolysis and Analysis: The final peptide can be hydrolyzed back to its constituent amino acids using acid (e.g., 6N HCl).[4] The resulting amino acid mixture is then derivatized and analyzed by chiral HPLC or GC to determine the D/L ratio for each amino acid.[4][11]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solutions |
| High level of racemization detected in the final product. | 1. Inappropriate Base: Use of a strong, non-hindered base (e.g., DIPEA, triethylamine). | 1. Change the Base: Switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[4][12] |
| 2. Elevated Temperature: Reaction temperature is too high, accelerating the rate of enolization/oxazolone formation.[9] | 2. Control Temperature: Maintain a low reaction temperature (e.g., 0°C to room temperature). Avoid heating unless necessary for reaction completion.[8] | |
| 3. Unsuitable Solvent: The solvent may be stabilizing the achiral intermediate that leads to racemization.[5] | 3. Optimize Solvent: Test less polar solvents. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) may be preferable to highly polar solvents like dimethylformamide (DMF) in some cases.[5] | |
| 4. Prolonged Reaction Time: The chiral center is exposed to racemization-promoting conditions for too long. | 4. Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. | |
| Reaction is slow, and increasing temperature to speed it up causes racemization. | 1. Insufficient Activation: The chiral substrate is not reacting efficiently with the this compound. | 1. Use Additives: For reactions involving carboxylic acids (like N-protected amino acids), consider the use of additives that can suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[4] While typically used with carbodiimides, they can sometimes stabilize activated esters. |
| 2. Steric Hindrance: The chiral compound or nucleophile is sterically bulky, slowing the reaction rate. | 2. Modify Reagent Addition: Add the base and this compound slowly and sequentially to the chiral substrate to maintain low concentrations of the activating species. | |
| Inconsistent results; racemization varies between batches. | 1. Moisture in Reagents: Water can interfere with the reaction and potentially alter the basicity of the medium. | 1. Use Anhydrous Conditions: Ensure all solvents and reagents are dry. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Reagent Purity: Impurities in the base, solvent, or starting materials could be catalyzing racemization. | 2. Purify Reagents: Use freshly distilled solvents and high-purity reagents. |
Data on Factors Influencing Racemization
The following table summarizes general trends observed for factors that influence racemization during amide bond formation, which are applicable to reactions with this compound.
| Parameter | Condition A (Higher Racemization) | Condition B (Lower Racemization) | Rationale |
| Base | Diisopropylethylamine (DIPEA) | 2,4,6-Collidine or N-Methylmorpholine (NMM) | Stronger, less hindered bases more readily abstract the α-proton, promoting racemization.[4] |
| Temperature | 50°C | 0°C - 25°C | Higher temperatures provide the activation energy for the formation of planar, achiral intermediates.[8][9] |
| Solvent | Dimethylformamide (DMF) (High Polarity) | Dichloromethane (DCM) (Lower Polarity) | Polar aprotic solvents can stabilize the charged intermediates involved in the racemization pathway.[5] |
| Activation Time | Prolonged Pre-activation | In situ Activation (No delay) | Allowing the activated species to exist for extended periods before reaction increases the opportunity for racemization.[4] |
Visualizing Mechanisms and Workflows
Caption: Base-catalyzed racemization mechanism via an achiral oxazolone intermediate.
Caption: Troubleshooting workflow for addressing high levels of racemization.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Racemization in the Formylation of a Chiral Amine
This protocol outlines a general method for the N-formylation of a chiral primary or secondary amine (e.g., an amino acid ester) using this compound, with precautions to minimize racemization.
Materials:
-
Chiral amine substrate (e.g., H-Phe-OMe·HCl)
-
This compound
-
2,4,6-Collidine (or N-methylmorpholine)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Standard glassware (round-bottom flask, dropping funnel)
-
Magnetic stirrer and cooling bath (ice/water)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the chiral amine substrate (1.0 eq). If it is a hydrochloride salt, it will be neutralized in situ by the base.
-
Dissolution: Add anhydrous DCM to dissolve the substrate. Begin stirring and cool the mixture to 0°C using an ice bath.
-
Base Addition: Slowly add 2,4,6-collidine (1.1 eq) dropwise to the stirred solution over 5-10 minutes. Stir for an additional 15 minutes at 0°C.
-
Reagent Addition: Add this compound (1.05 eq) dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30 minutes. The reaction is typically complete within 1-4 hours.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with 1N HCl, followed by saturated aqueous NaHCO₃, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude formylated product.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Analyze the enantiomeric or diastereomeric purity of the final product using chiral HPLC.
Protocol 2: Chiral HPLC Analysis of a Formylated Amino Acid Ester
This protocol provides a general method for analyzing the enantiomeric purity of a formylated amino acid ester product.
Objective: To separate and quantify the L- and D-enantiomers of the N-formyl product.
Materials:
-
Purified N-formyl amino acid ester product
-
HPLC-grade Hexane and Isopropanol (IPA)
-
Chiral HPLC column (e.g., Chiralcel OD-H or similar)
-
HPLC system with a UV detector (detection wavelength typically 210-220 nm)
Procedure:
-
Sample Preparation: Prepare a stock solution of the purified product in the mobile phase (e.g., 1 mg/mL).
-
Racemic Standard (Optional but Recommended): If possible, generate a racemic standard of the product by treating a small sample with a strong base (like DBU) for a short period to induce racemization, which helps in peak identification.
-
HPLC Method:
-
Column: Chiralcel OD-H (or other appropriate chiral column).
-
Mobile Phase: A mixture of Hexane and IPA (e.g., 90:10 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 215 nm.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Identify the peaks corresponding to the two enantiomers. The desired L-enantiomer is typically the major peak.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation: Calculate the enantiomeric excess (% ee) or the percentage of the minor (racemized) enantiomer:
-
% D-Isomer = [Area(D) / (Area(D) + Area(L))] * 100
-
% ee = [|Area(L) - Area(D)| / (Area(L) + Area(D))] * 100
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Cyanomethyl Formate and Other Formylating Agents for Researchers
In the realm of organic synthesis, the introduction of a formyl group (-CHO) is a pivotal transformation, serving as a gateway to a diverse array of functional groups and molecular architectures. This makes the selection of an appropriate formylating agent a critical decision for researchers, scientists, and drug development professionals. This guide provides an objective comparison of cyanomethyl formate with other commonly employed formylating agents, supported by experimental data, detailed protocols, and workflow visualizations to facilitate informed reagent selection.
This compound has emerged as a convenient reagent for the N- and O-formylation of various substrates. It is a stable, easily accessible compound that often facilitates formylation under mild and neutral conditions, yielding moderate to high yields.[1][2] This guide will compare its performance against other established formylating agents, including formic acid, acetic formic anhydride, and reagents used in named reactions such as the Vilsmeier-Haack and Duff reactions.
Performance Comparison of Formylating Agents
The efficacy of a formylating agent is best evaluated through a direct comparison of reaction outcomes for common substrates. The following tables summarize quantitative data for the N-formylation of aniline and the O-formylation of benzyl alcohol, providing a snapshot of the relative performance of different reagents.
Table 1: N-Formylation of Aniline
| Formylating Agent/System | Reaction Conditions | Reaction Time | Yield (%) | Reference(s) |
| This compound | Room Temperature | Not Specified | Good to Excellent | [3] |
| Formic Acid | 80 °C, Solvent-free | 1 hour | Excellent | [4] |
| Formic Acid / PEG-400 | Room Temperature | 4-6 hours | 91 | [5] |
| Acetic Formic Anhydride (in situ) | -20 °C | < 15 minutes | 97-100 | [6] |
| Oxalic Acid / MnCl₂·4H₂O | 130 °C, DMF | 20 hours | 98 | [1] |
| Ammonium Formate | Reflux in Acetonitrile | Not Specified | Good to Excellent | [7] |
Table 2: O-Formylation of Benzyl Alcohol
| Formylating Agent/System | Reaction Conditions | Reaction Time | Yield (%) | Reference(s) |
| This compound / Imidazole (cat.) | Not Specified | Not Specified | Good to Excellent | [2] |
| Formic Acid / CuFe₂O₄ | 60-70 °C, Solvent-free | 1-120 minutes | 76-96 | [8] |
| Formic Acid / NaBH(OCHO)₃ | 90 °C, DMSO | 66 hours | 78 | [9][10] |
| Ethyl Formate / Amberlyst-15 | Reflux | 7.5 hours | High | [11][12] |
| Chloral | Not Specified | Not Specified | High | [8] |
Experimental Protocols
Detailed methodologies for key formylation reactions are provided below to enable replication and adaptation in a laboratory setting.
Protocol 1: N-Formylation of an Amine using this compound
This protocol describes a general procedure for the N-formylation of an amine using this compound.
Materials:
-
Amine (e.g., Aniline)
-
This compound
-
Appropriate solvent (e.g., Tetrahydrofuran, THF)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) in a suitable solvent.
-
To the stirred solution, add this compound (1.0-1.2 eq) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). For many aliphatic and aromatic amines, the reaction is exothermic and proceeds to completion at room temperature.[1]
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization if necessary.
Protocol 2: O-Formylation of an Alcohol using this compound
This protocol outlines the O-formylation of an alcohol using this compound, which typically requires a catalyst.[2]
Materials:
-
Alcohol (e.g., Benzyl Alcohol)
-
This compound
-
Imidazole (catalytic amount)
-
Appropriate solvent (e.g., Dichloromethane, DCM)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the alcohol (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add a catalytic amount of imidazole to the solution.
-
Add this compound (1.1-1.5 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Once the starting material is consumed, the reaction mixture is worked up by washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the formate ester.
-
Purification can be achieved via column chromatography.
Protocol 3: N-Formylation using Acetic Formic Anhydride (in situ generation)
This highly efficient, low-temperature method is suitable for a wide range of amines.[6]
Materials:
-
Formic Acid (≥98%)
-
Acetic Anhydride (≥98%)
-
Amine substrate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Preparation of Acetic Formic Anhydride (AFA) Solution: In a flame-dried, round-bottom flask under an inert atmosphere, add acetic anhydride (1.2 eq). Cool the flask to -20 °C. Slowly add formic acid (1.0 eq) dropwise to the stirred acetic anhydride. Stir the mixture at -20 °C for 15-20 minutes.
-
N-Formylation Reaction: In a separate flask, dissolve the amine substrate (1.0 eq) in a minimal amount of anhydrous THF and cool to -20 °C. Slowly add the pre-formed AFA solution to the stirred amine solution. The reaction is typically complete within 15 minutes.
-
Work-up and Isolation: Quench the reaction by cautiously adding it to an ice-cold saturated solution of NaHCO₃. Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the N-formamide.
Protocol 4: Vilsmeier-Haack Formylation of an Electron-Rich Arene
This reaction is a classic method for formylating electron-rich aromatic compounds.
Materials:
-
Electron-rich arene (e.g., N,N-Dimethylaniline)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate
-
Diethyl ether (Et₂O)
Procedure:
-
To a solution of the substrate (1.0 eq) in DMF, add (Chloromethylene)dimethyliminium Chloride (Vilsmeier reagent, 1.5 eq), prepared in situ from DMF and POCl₃, at 0 °C.
-
After stirring for several hours at room temperature, a solution of sodium acetate in water is added at 0 °C.
-
The reaction mixture is diluted with water and extracted with diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The residue is purified by silica gel column chromatography to afford the aldehyde.
Protocol 5: Duff Reaction for ortho-Formylation of a Phenol
The Duff reaction is a method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA).[13]
Materials:
-
Phenol derivative
-
Hexamethylenetetramine (HMTA)
-
Acidic medium (e.g., trifluoroacetic acid or acetic acid)
Procedure:
-
The phenol and HMTA are heated in an acidic solvent.
-
The reaction mixture is then subjected to acidic hydrolysis.
-
The product, the corresponding salicylaldehyde, is isolated and purified. The reaction is known to be generally inefficient.[13]
Visualizing Reaction Workflows
To further clarify the experimental processes, the following diagrams illustrate the general workflows for N-formylation and a typical reaction mechanism.
References
- 1. Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Formylating Agents: Cyanomethyl Formate vs. Acetic Formic Anhydride
For researchers, scientists, and drug development professionals, the selection of an optimal formylating agent is critical for the successful synthesis of target molecules. This guide provides an objective comparison between cyanomethyl formate and the more traditional acetic formic anhydride, supported by experimental data to inform your choice of reagent.
Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis. While acetic formic anhydride has long been a reagent of choice for its high reactivity, its instability presents significant handling challenges. This compound emerges as a milder and more stable alternative, offering a distinct set of advantages in specific synthetic contexts.
Performance Comparison: Reactivity and Yields
Acetic formic anhydride (AFA) is a potent formylating agent, often generated in situ from formic acid and acetic anhydride due to its instability.[1] This high reactivity allows for rapid reaction times, often under 15 minutes for amines.[2] However, this potency can be a double-edged sword, as AFA is sensitive to moisture and thermally unstable, decomposing to acetic acid and carbon monoxide.[3]
This compound, on the other hand, is a more stable reagent that can be stored and handled with greater ease. It effectively formylates primary and secondary amines at room temperature in moderate to high yields.[4] For less reactive substrates, such as nitroanilines, or for the O-formylation of alcohols, a catalytic amount of imidazole is employed to achieve good yields.[4]
The following tables summarize the performance of both reagents in N-formylation and O-formylation reactions based on available experimental data.
Table 1: N-Formylation of Various Amines
| Substrate | Reagent | Conditions | Reaction Time | Yield (%) | Reference |
| Benzylamine | Acetic Formic Anhydride | in situ AFA, -20 °C | < 15 min | 98 | [2] |
| Benzylamine | This compound | Room Temperature | Exothermic | 85 | [4] |
| Dibenzylamine | Acetic Formic Anhydride | in situ AFA, -20 °C | < 15 min | 97 | [2] |
| Dibenzylamine | This compound | Room Temperature | Exothermic | 91 | [4] |
| Aniline | Acetic Formic Anhydride | in situ AFA, silica gel, MW | 2 min | 95 | [2] |
| Aniline | This compound | Room Temperature | Exothermic | 88 | [4] |
| 4-Nitroaniline | Acetic Formic Anhydride | in situ AFA, silica gel, MW | 3 min | 92 | [2] |
| 4-Nitroaniline | This compound | Imidazole (cat.), 75 °C | - | 69 | [4] |
| Ethanolamine | This compound | Room Temperature | Exothermic | 82 (N-formyl) | [4] |
Table 2: O-Formylation of Alcohols
| Substrate | Reagent | Conditions | Reaction Time | Yield (%) | Reference |
| n-Butanol | This compound | Imidazole (cat.), Room Temp | 24 h | 88 | [4] |
| Benzyl Alcohol | This compound | Imidazole (cat.), Room Temp | 24 h | 93 | [4] |
| Cyclohexanol | This compound | Imidazole (cat.), Room Temp | 24 h | 75 | [4] |
Key Advantages of this compound
Based on the available data, this compound presents several advantages over acetic formic anhydride:
-
Enhanced Stability and Handling: this compound is a stable liquid that does not require in situ preparation, simplifying its use and storage. Acetic formic anhydride, in contrast, is thermally unstable and moisture-sensitive, necessitating careful handling and immediate use after preparation.[3]
-
Milder Reaction Conditions: Formylation of many amines using this compound proceeds readily at room temperature without the need for strong acids or bases.[4] This is beneficial for substrates sensitive to harsh conditions.
-
Chemoselectivity: this compound demonstrates excellent chemoselectivity. For instance, in the case of ethanolamine, only the amino group is formylated, leaving the hydroxyl group intact.[4]
-
Reduced Byproducts: The primary byproduct of formylation with this compound is acetonitrile, which is relatively volatile and easily removed. Acetic formic anhydride can lead to the formation of acetic acid and potentially acetylated side products, complicating purification.[2]
Experimental Protocols
N-Formylation of Benzylamine with this compound[7]
Materials:
-
Benzylamine
-
This compound
-
Diethyl ether
Procedure:
-
To a solution of benzylamine (0.15 mol) in diethyl ether (50 mL), add this compound (0.165 mol) dropwise while stirring.
-
An exothermic reaction will be observed.
-
After the addition is complete, continue stirring for 1 hour at room temperature.
-
The reaction mixture is then filtered to isolate the solid product.
-
The crude product is washed with diethyl ether and dried.
-
Yield: 85% of N-benzylformamide.
O-Formylation of n-Butanol with this compound[7]
Materials:
-
n-Butanol
-
This compound
-
Imidazole
Procedure:
-
A mixture of this compound (0.165 mol), n-butanol (0.15 mol), and imidazole (0.0075 mol) is vigorously stirred at room temperature for 2 hours.
-
The reaction mixture is then allowed to stand at ambient temperature for 22 hours.
-
The product is isolated by fractional distillation.
-
Yield: 88% of n-butyl formate.
In situ Preparation and N-Formylation using Acetic Formic Anhydride[3]
Materials:
-
Amine substrate
-
Formic acid
-
Acetic anhydride
-
Anhydrous diethyl ether or THF
Procedure:
-
Preparation of Acetic Formic Anhydride (in situ):
-
In a separate flask, cool an excess of formic acid to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.0 equivalent) dropwise to the cooled formic acid with continuous stirring.
-
After the addition is complete, allow the mixture to stir at 0 °C for 10-15 minutes to ensure the formation of acetic formic anhydride. Use this reagent immediately.
-
-
Formylation Reaction:
-
In a separate flask, dissolve the amine substrate (1.0 equivalent) in an anhydrous solvent (e.g., diethyl ether or THF).
-
Cool the amine solution to -20 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared cold acetic formic anhydride solution to the cooled amine solution dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent.
-
The combined organic layers are washed with brine, dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude formylated product. Further purification can be performed by chromatography or recrystallization if necessary.
-
Visualizing the Comparison
To further illustrate the relationship between these two reagents and the general workflow of a formylation reaction, the following diagrams are provided.
Caption: General experimental workflow for a formylation reaction.
Caption: Comparison of key characteristics of the two formylating agents.
Conclusion
References
A Head-to-Head Battle of Formylating Agents: Cyanomethyl Formate vs. N-Formylbenzotriazole
In the essential chemical transformation of N- and O-formylation, researchers are presented with a choice of reagents, each with its own set of advantages and disadvantages. This guide provides a detailed, data-driven comparison of two prominent formylating agents: cyanomethyl formate and N-formylbenzotriazole. The information presented here is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific synthetic needs.
At a Glance: Key Differences
| Feature | This compound | N-Formylbenzotriazole |
| Reactivity | Generally requires a catalyst (e.g., imidazole) for less reactive substrates like nitroanilines and alcohols.[1] | Highly reactive with a broad substrate scope, including aliphatic and aromatic amines and alcohols. Deactivated substrates may require heating.[2] |
| Byproducts | Acetonitrile and cyanide salts (if a cyanide source is used in situ). | Benzotriazole, which is easily removed by a simple basic wash.[2] |
| Handling | Moisture-sensitive. | A stable, crystalline solid.[2] |
| Work-up | Typically involves standard aqueous work-up and chromatographic purification. | Simplified due to the easy removal of the benzotriazole byproduct.[2] |
Performance in N-Formylation: A Quantitative Comparison
The N-formylation of amines is a cornerstone of organic synthesis, particularly in the construction of amide bonds prevalent in pharmaceuticals. The following table summarizes the performance of this compound and N-formylbenzotriazole in the formylation of representative primary and secondary amines.
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Benzylamine | N-Formylcarbazole | THF, rt, 1.2 equiv | 88 | [3] |
| N-Methyl-1-phenylmethanamine | AuPd–Fe3O4, O2, CsOH·H2O, Methanol | rt, 18 h | 84 | [4] |
| Aniline | Formic Acid | PEG-400, rt, 4-6 h | 91 | |
| N-Methylaniline | Zn(OAc)2, phen, CO2, PhSiH3 | 25 °C | 92 | [5] |
Performance in O-Formylation: A Quantitative Comparison
The protection of hydroxyl groups as formates is a crucial strategy in multistep organic synthesis. This section compares the efficacy of the two reagents in the O-formylation of alcohols.
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Benzyl Alcohol | NaBH(OCHO)3, Formic Acid | DMSO, 90°C, 66h | 78 | |
| Secondary Benzylic Alcohols | Et3SiH, B(C6F5)3 | - | High Yield | [6] |
Note: As with N-formylation, direct comparative data under identical conditions was limited. The presented data showcases the utility of different systems for O-formylation.
Reaction Mechanisms and Experimental Workflows
A clear understanding of the reaction pathways and experimental procedures is vital for successful implementation in the laboratory.
Reaction Mechanisms
The formylation reactions with both this compound and N-formylbenzotriazole proceed via nucleophilic acyl substitution.
Experimental Workflow Comparison
The following diagram illustrates a generalized workflow for performing a formylation reaction with each reagent.
Detailed Experimental Protocols
N-Formylation using this compound (General Procedure)
-
Reaction Setup: To a solution of the amine (1.0 equiv) in a suitable solvent (e.g., THF, CH2Cl2), add this compound (1.1-1.5 equiv). For less reactive amines or alcohols, add a catalytic amount of imidazole (0.1-0.2 equiv).
-
Reaction: Stir the mixture at room temperature or heat as required, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired formylated compound.
N-Formylation using N-Formylbenzotriazole (General Procedure)
-
Reaction Setup: Dissolve the amine (1.0 equiv) in a suitable solvent (e.g., THF, CH2Cl2) and add N-formylbenzotriazole (1.1-1.2 equiv) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove the benzotriazole byproduct.[2] Separate the organic layer and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the formylated product, which is often pure enough for subsequent steps without further purification.
Conclusion
Both this compound and N-formylbenzotriazole are effective reagents for N- and O-formylation.
N-Formylbenzotriazole stands out for its broad substrate scope, high reactivity, and the operational simplicity of its work-up, making it an excellent choice for a wide range of applications, especially when clean reaction profiles and ease of purification are priorities.[2] Its stability as a crystalline solid also offers advantages in handling and storage.
This compound , while a potent formylating agent, often requires the use of a catalyst for less nucleophilic substrates. The work-up procedure is more conventional, typically requiring chromatographic purification to remove byproducts. It remains a valuable tool, particularly in situations where the specific reactivity profile of an activated ester is desired.
The ultimate choice between these two reagents will depend on the specific requirements of the synthesis, including the nature of the substrate, desired purity of the product, and considerations of reaction conditions and work-up procedures.
References
- 1. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]
- 2. N-Formylbenzotriazole - Enamine [enamine.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles | MDPI [mdpi.com]
- 5. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. d-nb.info [d-nb.info]
Isopropenyl Formate: A Viable Alternative to Cyanomethyl Formate for Formylation Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate formylating agent is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. This guide provides a comprehensive comparison of isopropenyl formate and cyanomethyl formate, two notable reagents for the introduction of a formyl group onto various substrates.
Formylation, the attachment of a -CHO group, is a fundamental transformation in organic synthesis, paving the way for the construction of complex molecules, including pharmaceuticals. While numerous formylating agents exist, the search for reagents that offer high yields, mild reaction conditions, and broad substrate compatibility is ongoing. This guide presents a data-driven comparison of isopropenyl formate and this compound, offering insights into their respective performances in N-formylation of amines and O-formylation of alcohols.
Performance Comparison
While direct, side-by-side comparative studies of isopropenyl formate and this compound are not extensively documented in publicly available literature, individual performance data allows for a valuable assessment of their capabilities.
This compound: A Mild and Effective Formylating Agent
This compound has demonstrated its utility as an effective reagent for the formylation of a range of primary and secondary amines, as well as alcohols. The reactions generally proceed under mild, neutral conditions, providing moderate to high yields. For less reactive substrates, such as nitroanilines, or for the O-formylation of alcohols, the addition of a catalytic amount of imidazole has been shown to be beneficial.[1][2]
Table 1: N-Formylation of Amines using this compound [2]
| Substrate | Product | Reaction Time (h) | Yield (%) |
| Aniline | N-Phenylformamide | 24 | 85 |
| Benzylamine | N-Benzylformamide | 2 | 92 |
| Dibenzylamine | N,N-Dibenzylformamide | 48 | 78 |
| Ethanolamine | N-(2-Hydroxyethyl)formamide | 24 | 80 |
| p-Nitroaniline* | N-(4-Nitrophenyl)formamide | 24 | 69 |
*Reaction performed in the presence of catalytic imidazole.
Table 2: O-Formylation of Alcohols using this compound with Catalytic Imidazole [2]
| Substrate | Product | Reaction Time (h) | Yield (%) |
| n-Butanol | n-Butyl formate | 48 | 85 |
| Benzyl alcohol | Benzyl formate | 24 | 93 |
| Cyclohexanol | Cyclohexyl formate | 72 | 75 |
Isopropenyl Formate: An Effective Reagent for Mild Formylation
Isopropenyl formate, an enol formate, has also been established as an effective formylating agent under mild and neutral conditions. It readily reacts with primary and secondary amines to produce the corresponding formamides. Similar to this compound, the formylation of alcohols and phenols with isopropenyl formate is efficiently carried out in the presence of a catalytic amount of imidazole.[3][4]
Note: Specific quantitative yield data for a wide range of substrates with isopropenyl formate is not as comprehensively tabulated in a single source as for this compound. However, the available literature indicates its effectiveness.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these reagents in a laboratory setting.
General Procedure for N-Formylation using this compound[2]
A solution of the amine (1 equivalent) and this compound (1.1 equivalents) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-formyl derivative. For less reactive amines, a catalytic amount of imidazole (0.1 equivalents) is added to the reaction mixture.
General Procedure for O-Formylation using this compound[2]
To a solution of the alcohol (1 equivalent) and this compound (1.2 equivalents) in an appropriate solvent (e.g., dichloromethane), a catalytic amount of imidazole (0.1 equivalents) is added. The mixture is stirred at room temperature or gently heated (e.g., 40 °C) until the reaction is complete, as indicated by TLC analysis. The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by distillation or column chromatography.
General Procedure for Formylation using Isopropenyl Formate[3]
The amine or alcohol (1 equivalent) is dissolved in a suitable solvent (e.g., ethyl acetate for amines, THF for alcohols). Isopropenyl formate (1.1-1.2 equivalents) is added, and for alcohol formylation, a catalytic amount of imidazole (0.1 equivalents) is also included. The reaction mixture is stirred at room temperature or heated to 50 °C. The reaction is monitored by gas-liquid chromatography (GLC) or TLC. After completion, the solvent is removed in vacuo, and the product is purified by standard methods such as distillation or chromatography.
Reaction Workflows and Mechanisms
The formylation reactions with both isopropenyl formate and this compound proceed via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol attacks the electrophilic carbonyl carbon of the formate reagent.
Workflow for N-Formylation
Comparative Reactivity Pathway
The reactivity of these formylating agents is influenced by the nature of the leaving group. For isopropenyl formate, the leaving group is the enolate of acetone, which tautomerizes to acetone. For this compound, the leaving group is the cyanomethoxide anion.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Enol formates: ruthenium catalysed formation and formylating reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Enol formates: ruthenium catalysed formation and formylating reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Spectroscopic Methods for Validating Formylated Product Structures
For researchers, scientists, and drug development professionals, the successful formylation of a molecule is a critical transformation that requires rigorous structural confirmation. This guide provides an objective comparison of the primary spectroscopic methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to validate the structure of formylated products. Detailed experimental protocols and comparative data are presented to aid in the selection and application of these techniques.
The formylation reaction, which introduces a formyl group (-CHO), results in distinct and predictable spectroscopic signatures, enabling unambiguous confirmation of the modification.[1] When used in combination, NMR, IR, and MS provide conclusive evidence of a successful formylation.[2]
Workflow for Spectroscopic Confirmation of Formylation
The general workflow for confirming a formylation reaction involves the synthesis and purification of the product, followed by a series of spectroscopic analyses to detect the presence of the newly introduced formyl group and the corresponding change in the parent molecule.
Caption: Workflow for the validation of formylated products.
Comparison of Spectroscopic Methods
The choice of spectroscopic method often depends on the specific information required, the nature of the sample, and the available instrumentation. The following tables summarize the key performance indicators for NMR, IR, and Mass Spectrometry in the context of formylated product validation.
Table 1: ¹H and ¹³C NMR Spectroscopy Data for Formyl Group Identification
NMR spectroscopy provides detailed information about the chemical environment of specific nuclei. The appearance of characteristic signals for the formyl proton and carbon is a definitive indicator of successful formylation.
| Nucleus | Characteristic Chemical Shift (δ, ppm) | Key Observations |
| ¹H (Formyl Proton) | 9.0 - 10.0[3] | Appearance of a new singlet or doublet (depending on coupling). Disappearance of the proton signal from the starting material (e.g., N-H or O-H).[1] |
| ¹³C (Formyl Carbon) | 160 - 185[4] | Appearance of a new signal in the downfield region of the spectrum. |
Table 2: IR Spectroscopy Data for Formyl Group Identification
Infrared spectroscopy is a rapid and effective method for identifying the presence of the formyl functional group through its characteristic vibrational frequencies.
| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity | Key Observations |
| C=O Stretch | 1665 - 1760[5] | Strong[6] | Appearance of a strong absorption band in the carbonyl region. The exact position depends on the molecular structure (e.g., conjugation).[7] |
| C-H Stretch (Formyl) | 2695 - 2830[5] | Medium | Appearance of one or two characteristic peaks, which is a highly diagnostic feature for an aldehyde.[6] |
Table 3: Mass Spectrometry Data for Formylation Confirmation
Mass spectrometry confirms formylation by detecting the expected increase in the molecular weight of the product compared to the starting material.
| Parameter | Expected Observation | Notes |
| Mass Shift | +28 Da[8] | Corresponds to the addition of a CO group and the loss of a hydrogen atom from the reacting functional group.[1] |
| Molecular Ion Peak | [M+28]⁺ or [M+H+28]⁺ | The exact m/z will depend on the ionization method used. |
| Fragmentation | Loss of 29 (CHO) or 28 (CO) | Tandem MS (MS/MS) can provide further structural confirmation through characteristic fragmentation patterns. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline the general procedures for each spectroscopic technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify the characteristic proton and carbon signals of the formyl group.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified formylated product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] Ensure the sample is fully dissolved.[1]
-
Instrument Setup:
-
Place the sample in a 5 mm NMR tube.
-
Insert the tube into the NMR spectrometer.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum. Depending on the sample concentration, a longer acquisition time may be necessary for ¹³C due to its low natural abundance.
-
-
Data Processing and Analysis:
-
Process the raw data using appropriate software (Fourier transform, phase correction, and baseline correction).[1]
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Identify the chemical shift of the formyl proton (δ 9.0-10.0 ppm) in the ¹H spectrum and the formyl carbon (δ 160-185 ppm) in the ¹³C spectrum.
-
Confirm the disappearance of the proton signal corresponding to the functional group that was formylated (e.g., N-H or O-H).
-
Infrared (IR) Spectroscopy
Objective: To detect the characteristic vibrational modes of the formyl group.
Methodology:
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, prepare a Nujol mull.[1]
-
Liquid Samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[1]
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.[1] This method requires minimal sample preparation.
-
-
Instrument Setup:
-
Place the sample holder in the IR spectrometer.
-
Acquire a background spectrum of the empty sample holder or the pure solvent.
-
-
Data Acquisition:
-
Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the strong C=O stretching absorption band between 1665-1760 cm⁻¹.
-
Identify the characteristic C-H stretching absorption of the formyl proton between 2695-2830 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To confirm the increase in molecular weight corresponding to the addition of a formyl group.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent compatible with the ionization technique, such as methanol or acetonitrile.[1]
-
Instrument Setup and Ionization:
-
Introduce the sample into the mass spectrometer.
-
Select an appropriate ionization technique. Electrospray ionization (ESI) is suitable for polar molecules, while electron ionization (EI) can also be used.[1]
-
-
Data Acquisition:
-
Data Analysis:
-
Identify the molecular ion peak of the product.
-
Compare the m/z of the product's molecular ion peak with that of the starting material to confirm a mass increase of 28 Da.
-
Analyze the fragmentation pattern for characteristic losses, such as the loss of a formyl group (29 Da) or carbon monoxide (28 Da).
-
Logical Relationship of Spectroscopic Evidence
The combined evidence from NMR, IR, and Mass Spectrometry provides a robust validation of the formylated product's structure. Each technique offers a unique piece of the structural puzzle.
Caption: Interrelation of spectroscopic evidence for formylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteomics Analysis of Formylation - Creative Proteomics [creative-proteomics.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. compoundchem.com [compoundchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Formylation Methods: Yields and Protocols for Researchers
For researchers, scientists, and drug development professionals, the introduction of a formyl group (-CHO) is a critical step in the synthesis of many pharmaceutical and fine chemical intermediates. The choice of formylation method can significantly impact yield, regioselectivity, and substrate scope. This guide provides an objective comparison of common formylation methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable technique for a given synthetic challenge.
Performance Comparison of Aromatic Formylation Methods
The efficiency of a formylation reaction is highly dependent on the substrate and the chosen method. Below, we present a comparative summary of yields for several key formylation reactions across different classes of aromatic compounds.
Formylation of Phenolic Compounds
Phenols are common substrates for formylation due to the activating and ortho-, para-directing nature of the hydroxyl group. The choice of method can influence the regioselectivity and yield significantly.
| Formylation Method | Substrate | Reagents | Conditions | Product(s) | Yield (%) |
| Duff Reaction | Phenol | Hexamethylenetetramine, glycerol, boric acid | 150-160°C, 2-3h | ortho-Hydroxybenzaldehyde | Low to moderate |
| Duff Reaction | 2,6-Dimethylphenol | Hexamethylenetetramine, trifluoroacetic acid | Reflux (83-90°C), 12h | 4-Formyl-2,6-dimethylphenol | 95[1] |
| Duff Reaction | p-Ethylphenol | Hexamethylenetetramine, glycerol, glyceroboric acid | 150-160°C | 2-Hydroxy-5-ethylbenzaldehyde | 18[2] |
| Duff Reaction | 2,4-Dichlorophenol | Hexamethylenetetramine, glycerol, glyceroboric acid | 150-160°C | 3,5-Dichloro-2-hydroxybenzaldehyde | 30[2] |
| Rieche Formylation | Phenol | Dichloromethyl methyl ether, TiCl₄ | 0°C, 45 min | ortho-Hydroxybenzaldehyde | 81[3] |
| Rieche Formylation | 3,5-Dimethoxyphenol | Dichloromethyl methyl ether, TiCl₄ | 0°C, 45 min | 2-Formyl-3,5-dimethoxyphenol | 11 (Vilsmeier-Haack gives 52% of 4-formyl and 11% of 2-formyl)[4] |
| Rieche Formylation | 3-Methoxyphenol | Dichloromethyl methyl ether, TiCl₄ | 0°C, 45 min | 4-Hydroxy-2-methoxybenzaldehyde (17%), 6-Hydroxy-2-methoxybenzaldehyde & 2-Hydroxy-4-methoxybenzaldehyde (44% mixture) | 61 (total)[5] |
| Vilsmeier-Haack | Phenol | POCl₃, DMF | - | ortho/para-Hydroxybenzaldehyde | Low to moderate[6] |
Formylation of Indoles and Other Heterocycles
The Vilsmeier-Haack reaction is particularly effective for the formylation of electron-rich heterocycles like indoles, often providing high yields and regioselectivity at the C3 position.
| Formylation Method | Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Vilsmeier-Haack | Indole | POCl₃, DMF | 0 to 85 | 6 | 96[7] |
| Vilsmeier-Haack | 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole)[7] |
| Vilsmeier-Haack | 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90[7] |
| Vilsmeier-Haack | Pyrrole | DMF, POCl₃ | - | - | ~97 (for 1-vinylpyrrole)[8] |
Formylation of Other Electron-Rich Aromatic Compounds
For activated aromatic compounds without a phenolic hydroxyl group, the Vilsmeier-Haack, Gattermann, and Rieche reactions are commonly employed.
| Formylation Method | Substrate | Reagents | Solvent | Temperature | Time | Total Yield (%) | Product(s) |
| Vilsmeier-Haack | 1,3-Dimethoxybenzene | (Chloromethylene)dimethyliminium Chloride, DMF | DMF | 0°C to RT | 6.5 h | ~77[9] | 2,4-Dimethoxybenzaldehyde |
| Rieche Formylation | 1,3-Dimethoxybenzene | Dichloromethyl methyl ether, TiCl₄ | Dichloromethane | 0°C | 45 min | 79[9] | 2,4-Dimethoxybenzaldehyde (61%) and 2,6-Dimethoxybenzaldehyde (18%) |
| Gattermann Reaction | 1,4-Dimethoxybenzene | Zinc Cyanide, AlCl₃, HCl | Benzene | 45°C | 3-5 h | ~73[9] | 2,5-Dimethoxybenzaldehyde |
| Rieche Formylation | Mesitylene | Dichloromethyl methyl ether, TiCl₄ | Methylene chloride | 0-35°C | ~1 h | 80-85 | 2,4,6-Trimethylbenzaldehyde |
| Duff Reaction | 2,6-Dimethylanisole | Hexamethylenetetramine, trifluoroacetic acid | Trifluoroacetic acid | Reflux | - | 74[1][10] | 3,5-Dimethyl-4-methoxybenzaldehyde |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for successful synthesis. Below are representative protocols for the discussed formylation reactions.
Vilsmeier-Haack Reaction Protocol (Formylation of Indole)
Materials:
-
Indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium acetate (NaOAc)
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of indole (1.0 equiv) in DMF, add phosphorus oxychloride (1.5 equiv) at 0 °C.[11]
-
Stir the reaction mixture for 6.5 hours at room temperature.[11]
-
Cool the reaction mixture to 0 °C and add a solution of NaOAc (5.6 equiv) in water. Stir for 10 minutes at 0 °C.[11]
-
Dilute the reaction mixture with water and extract with Et₂O.
-
Wash the organic layer with brine and dry over Na₂SO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired indole-3-carboxaldehyde.[11]
Gattermann Reaction Protocol (using Zinc Cyanide)
Materials:
-
Aromatic compound (e.g., phenol ether)
-
Zinc cyanide (Zn(CN)₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry hydrogen chloride (HCl) gas
-
Benzene (as solvent)
-
Hydrochloric acid (for hydrolysis)
Procedure:
-
In a flask equipped for gas inlet and stirring, mix the phenol or phenol ether and zinc cyanide in benzene.[12]
-
Pass dry hydrogen chloride gas through the mixture until saturation.
-
Add anhydrous aluminum chloride to the mixture and again pass hydrogen chloride gas.[12]
-
The imide hydrochloride of the aldehyde will separate.
-
Decompose the separated imide hydrochloride by refluxing with 10-20% hydrochloric acid to obtain the aldehyde.[12]
Duff Reaction Protocol (Formylation of Phenol)
Materials:
-
Phenol
-
Hexamethylenetetramine (HMTA)
-
Glycerol
-
Boric acid
-
Sulfuric acid (dilute)
Procedure:
-
Prepare a mixture of anhydrous glycerol and boric acid and heat to 150-160°C.[2]
-
Intimately mix the phenol and hexamethylenetetramine.
-
Add the phenol-hexamethylenetetramine mixture to the hot glycerol-boric acid medium.[2]
-
After the reaction is complete (typically 2-3 hours), cool the mixture.
-
Treat the reaction mixture with dilute sulfuric acid.
-
Steam distill the mixture to obtain the o-hydroxyaldehyde.[2]
Rieche Formylation Protocol (Formylation of Mesitylene)
Materials:
-
Mesitylene
-
Dichloromethyl methyl ether
-
Titanium tetrachloride (TiCl₄)
-
Dry methylene chloride
-
Ice
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve mesitylene (0.60 mole) in dry methylene chloride in a three-necked flask equipped with a condenser, stirrer, and dropping funnel.
-
Cool the solution in an ice bath and add titanium tetrachloride (1.0 mole).[13]
-
While stirring and cooling, add dichloromethyl methyl ether (0.5 mole) dropwise over 25 minutes.[13]
-
After addition, stir the mixture for 5 minutes in the ice bath, 30 minutes without cooling, and 15 minutes at 35°C.[13]
-
Pour the reaction mixture into a separatory funnel containing crushed ice and shake thoroughly.
-
Separate the organic layer and extract the aqueous layer with methylene chloride.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the solution to obtain the crude product, which can be further purified by distillation.
Visualizing Reaction Pathways and Workflows
Understanding the underlying mechanisms and experimental workflows is crucial for selecting and optimizing a formylation reaction.
Caption: A decision workflow for selecting a suitable formylation method based on the substrate type.
Caption: Generalized mechanism of the Vilsmeier-Haack formylation reaction.
References
- 1. Aromatic Formylation with HMTA and TFA - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. scholarworks.uni.edu [scholarworks.uni.edu]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. The Gatterman Aromatic Formylation [designer-drug.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Limitations and scope of cyanomethyl formate in organic synthesis.
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the introduction of a formyl group is a pivotal transformation, serving as a key step in the synthesis of a vast array of pharmaceuticals and complex molecules. The choice of a formylating agent is critical, influencing reaction efficiency, substrate scope, and chemoselectivity. This guide provides an objective comparison of cyanomethyl formate with other common formylating agents, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.
This compound has emerged as a valuable reagent for the N- and O-formylation of various organic compounds.[1][2] It offers a straightforward method for the direct formylation of amines and alcohols, often under mild and neutral conditions.[1][2]
Performance Comparison of Formylating Agents
The efficacy of a formylating agent is highly dependent on the substrate and reaction conditions. The following tables provide a comparative summary of the performance of this compound against other commonly used reagents for the N-formylation of amines and O-formylation of alcohols.
N-Formylation of Amines
| Substrate (Amine) | Reagent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Aniline | This compound | None | None | RT | 2 | 90 | [2] |
| Acetic Formic Anhydride | None | THF | -20 | <0.25 | 98 | [3] | |
| Ethyl Formate / Formic Acid | None | None | 60 | - | 83-97 | [4] | |
| Ammonium Formate | None | Acetonitrile | Reflux | - | Good-Excellent | [3] | |
| Nitroanilines | This compound | Imidazole | None | 75 | 3 | 60-69 | [2] |
| Ethanolamine | This compound | None | None | RT | 2 | 72 (N-formyl) | [2] |
| Sterically Hindered Amines | Acetic Formic Anhydride | None | THF | -20 | <0.25 | 97-100 | [3] |
| Amino Acid Esters | This compound | None | - | - | - | Good-Excellent | [3] |
O-Formylation of Alcohols
| Substrate (Alcohol) | Reagent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Primary & Secondary Alcohols | This compound | Imidazole | None | 75 | 3 | up to 93 | [2] |
| Phenols | Acetic Formic Anhydride | - | - | - | - | - | [5] |
Limitations and Scope of this compound
Scope:
-
Mild Conditions for Amines: this compound effectively formylates a range of primary and secondary amines at room temperature in the absence of a catalyst, affording moderate to high yields.[1][2]
-
Chemoselectivity: It exhibits excellent chemoselectivity for N-formylation over O-formylation in molecules containing both amino and hydroxyl groups, as demonstrated with ethanolamine.[1][2]
-
Amino Acid Esters: The reagent has been successfully applied to the formylation of various amino acid esters without causing racemization.[3]
Limitations:
-
Catalyst Required for Less Reactive Substrates: The formylation of electron-deficient amines, such as nitroanilines, and the O-formylation of alcohols require the presence of a catalyst, typically imidazole, and elevated temperatures.[1][2]
-
Reactivity with Hindered Substrates: While effective for a range of amines, its performance with highly sterically hindered amines compared to more potent reagents like acetic formic anhydride may be a limitation.[3]
-
Byproducts: The reaction produces cyanomethyl as a byproduct.
Alternative Formylating Agents
A variety of reagents are available for formylation, each with its own set of advantages and disadvantages:
-
Acetic Formic Anhydride (AFA): A highly reactive agent, often generated in situ, that provides excellent yields for a broad range of amines, including sterically hindered ones, under mild conditions.[3] However, it is thermally unstable and sensitive to moisture.[6]
-
Ethyl Formate and Methyl Formate: These are less reactive but more economical and environmentally benign alternatives.[6][7] They often require catalysts or forcing conditions to achieve high conversions.[8]
-
Formic Acid: The simplest formylating agent, it can be used directly, often with a dehydrating agent or under reflux conditions.[3]
-
Ammonium Formate: A convenient and effective reagent for the formylation of anilines and secondary amines.[3]
Experimental Protocols
General Procedure for N-Formylation of Amines with this compound
A mixture of the amine (1 equivalent) and this compound (1.1 equivalents) is stirred at room temperature for 2 hours.[2] For less reactive amines, such as nitroanilines, a catalytic amount of imidazole is added, and the mixture is heated to 75°C for 3 hours.[2] After the reaction is complete, the excess reagent and byproduct can be removed under reduced pressure. The resulting formamide is often pure enough for subsequent use, or can be further purified by crystallization or chromatography.
General Procedure for O-Formylation of Alcohols with this compound
A mixture of the alcohol (1 equivalent), this compound (1.1 equivalents), and a catalytic amount of imidazole is heated to 75°C for 3 hours.[2] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the product is isolated by extraction and purified by distillation or column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the general workflows for N- and O-formylation using this compound.
Caption: General workflow for the N-formylation of amines using this compound.
Caption: General workflow for the O-formylation of alcohols using this compound.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the N-formylation of amines under mild conditions with high chemoselectivity. While its reactivity with less nucleophilic substrates necessitates the use of a catalyst and heat, it presents a reliable option for many synthetic transformations. The choice of a formylating agent will ultimately depend on the specific requirements of the synthesis, including substrate reactivity, functional group tolerance, and desired reaction conditions. This guide provides the necessary comparative data to aid researchers in selecting the most appropriate reagent for their synthetic endeavors.
References
A Comparative Guide to Modern Formylating Reagents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a formyl group (–CHO) is a cornerstone transformation in organic synthesis, pivotal for the construction of a vast array of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The choice of formylating agent is a critical decision that significantly influences reaction efficiency, substrate scope, functional group tolerance, and regioselectivity.[1] This guide provides an objective comparison of modern formylating reagents, supported by experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the optimal reagent for their specific needs.
Performance Comparison of Formylating Agents
The efficacy of a formylating agent is best assessed through quantitative data on reaction yields and conditions. The following tables summarize experimental results for the N-formylation of amines, O-formylation of alcohols, and formylation of aromatic compounds using various reagents.
N-Formylation of Amines
The formylation of amines is a critical reaction in the synthesis of amides, which are prevalent in pharmaceuticals.[2] Below is a comparison of different agents for the N-formylation of representative primary and secondary amines.[2]
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Acetic Formic Anhydride | THF | 0 | 0.5 | 95 |
| Benzylamine | Formic Acid | Toluene | Reflux | 4 | 92 |
| Pyrrolidine | Ethyl Formate | Neat | 25 | 24 | 88 |
| Aniline | N-Formylsaccharin | CH3CN | RT | 1 | 98 |
| Benzylamine | CO₂/Hydrosilane, Zn(OAc)₂ | Neat | 25 | 4 | 92 |
O-Formylation of Alcohols
The protection of hydroxyl groups as formate esters is a common strategy in multi-step synthesis. This table compares the performance of different reagents for the O-formylation of alcohols.[2]
| Substrate | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Alcohol | Formic Acid | H₂SO₄ | Neat | 25 | 2 | 90 |
| Cyclohexanol | Acetic Formic Anhydride | Pyridine | CH₂Cl₂ | 0 | 1 | 93 |
| 1-Octanol | Ethyl Formate | Solid Acid Catalyst | Neat | 80 | 6 | 85 |
Aromatic Formylation
The direct introduction of a formyl group onto an aromatic ring is a vital reaction for the synthesis of aromatic aldehydes.[1] Several classical named reactions have been developed for this purpose, each utilizing a different formylating agent.[1]
| Named Reaction | Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Vilsmeier-Haack | Anisole | POCl₃, DMF | Dichloromethane | 70 | 2 | 90 |
| Gattermann | Toluene | HCN, HCl, AlCl₃ | Chlorobenzene | 100 | 4 | 85 |
| Rieche | Benzene | Dichloromethyl methyl ether, TiCl₄ | Dichloromethane | 0-25 | 1 | 80 |
| Duff | Phenol | Hexamethylenetetramine, H₃BO₃, Glycerol | Glycerol | 150-160 | 0.25 | 85 |
Key Formylating Reagents and Their Characteristics
1. Formic Acid and its Derivatives: Formic acid is a cost-effective and environmentally friendly formylating agent.[2] It can be used directly, often with a catalyst or under neat conditions, and shows excellent chemoselectivity for amines.[2] Acetic formic anhydride, a mixed anhydride of formic acid and acetic acid, is a potent formylating agent that often provides high yields under mild conditions but is sensitive to moisture.[2]
2. Vilsmeier Reagent (POCl₃/DMF): The Vilsmeier-Haack reaction utilizes the Vilsmeier reagent, formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic compounds.[3]
3. Hexamethylenetetramine (Duff Reaction): The Duff reaction is particularly suited for the ortho-formylation of phenols using hexamethylenetetramine.[1]
4. Carbon Monoxide Surrogates: Newer methods are emerging that utilize carbon dioxide or oxalic acid as surrogates for carbon monoxide, offering greener alternatives for formylation.[1] N-Formylsaccharin is another modern reagent that acts as a highly reactive and easily accessible crystalline CO surrogate.[4] It allows for the formylation of amines under mild conditions and can be used in mechanochemical protocols.[5]
5. Other Classical Reagents:
-
Gattermann and Gattermann-Koch Reactions: These methods use cyanides or carbon monoxide with strong acids for the formylation of aromatic rings.[6]
-
Reimer-Tiemann Reaction: This reaction uses chloroform to formylate phenols.[6]
-
Rieche Formylation: Dichloromethyl methyl ether is used to formylate aromatic rings in the presence of a Lewis acid.[7]
Experimental Protocols
N-Formylation of an Amine using Acetic Formic Anhydride
Materials:
-
Amine (1.0 equiv)
-
Acetic formic anhydride (1.1 equiv)
-
Dry Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the amine in dry THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic formic anhydride to the cooled solution with stirring.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude formamide.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Vilsmeier-Haack Formylation of an Electron-Rich Arene
Materials:
-
Electron-rich aromatic substrate (1.0 equiv)
-
Vilsmeier reagent ((Chloromethylene)dimethyliminium chloride, 1.5 equiv)
-
N,N-Dimethylformamide (DMF)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the electron-rich aromatic substrate in DMF (10 volumes) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add the Vilsmeier reagent portion-wise to the cooled solution with stirring.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution).
-
Collect the precipitated product by filtration, wash with water, and dry.
-
If the product is not a solid, extract it with an appropriate organic solvent, wash the organic layer with water, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[3]
Reaction Mechanisms and Workflows
General N-Formylation Mechanism
The N-formylation of an amine with a generic formylating agent (LG-CHO, where LG is a leaving group) generally proceeds through a nucleophilic acyl substitution mechanism.
Caption: General mechanism for the N-formylation of an amine.
Vilsmeier-Haack Reaction Workflow
The Vilsmeier-Haack reaction involves the formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution.
Caption: Simplified workflow of the Vilsmeier-Haack reaction.
Conclusion
The selection of an appropriate formylating agent is a critical decision in synthetic planning.[2] For N-formylation, reagents like acetic formic anhydride provide high yields under mild conditions, while newer methods utilizing CO₂ or N-formylsaccharin offer greener and highly efficient alternatives.[1][2] For aromatic formylation, classical named reactions like the Vilsmeier-Haack and Rieche reactions are powerful tools for electron-rich substrates.[1] This guide provides a foundational understanding to aid researchers in navigating the diverse landscape of modern formylating reagents and selecting the most suitable method for their specific synthetic challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formylation - Wikipedia [en.wikipedia.org]
- 7. Formylation - Common Conditions [commonorganicchemistry.com]
A Mechanistic Showdown: Comparing Key Formylation Reactions in Organic Synthesis
Formylation, the introduction of a formyl group (-CHO), is a cornerstone transformation in organic chemistry, critical for synthesizing aldehydes that serve as pivotal intermediates in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1] The choice of formylation strategy is a decisive factor that governs reaction efficiency, substrate compatibility, and regioselectivity. This guide offers a detailed mechanistic comparison of several prominent formylation reactions, supported by experimental data and protocols to aid researchers in selecting the optimal method for their synthetic challenges.
Performance Comparison of Aromatic Formylation Reactions
The effectiveness of a formylation reaction is intrinsically linked to the electronic nature of the aromatic substrate. The following table provides a comparative overview of key methods, summarizing their reagents, substrate scope, and general performance.
| Reaction | Typical Substrate | Formylating Agent / Reagents | Electrophile | Typical Conditions | Advantages | Limitations |
| Vilsmeier-Haack | Electron-rich aromatics & heterocycles (anilines, phenols, pyrroles)[2] | DMF, POCl₃ (or other acid halide)[3] | Vilsmeier Reagent (chloroiminium ion)[1][4] | Mild (0 °C to 100 °C)[2] | High yields, versatile for activated rings, mild conditions[5] | Not suitable for electron-deficient rings[2] |
| Gattermann-Koch | Benzene, alkylbenzenes[2] | CO, HCl, AlCl₃, CuCl[6][7] | Formyl cation ([HCO]⁺)[2][8] | High pressure, anhydrous[2] | Effective for simple aromatic hydrocarbons | Not for phenols, anilines, or many heterocycles; requires high pressure and toxic gas[2][6][9] |
| Gattermann | Phenols, phenol ethers, activated aromatics[10] | HCN (or Zn(CN)₂), HCl, Lewis Acid (e.g., AlCl₃)[1][9] | Formimino cation ([HC=NH₂]⁺)[1] | Lewis acid catalysis | Applicable to phenols and their ethers[10] | Use of highly toxic cyanide reagents[5][9] |
| Duff Reaction | Phenols, activated aromatic amines[11] | Hexamethylenetetramine (HMTA), acid (e.g., acetic, TFA)[11][12] | Iminium ion (from HMTA decomposition)[11][12] | Heat (85–120 °C)[11] | Excellent ortho-selectivity for phenols, mild conditions[11][12] | Yields can be moderate to low (20-80%); sensitive to electron-withdrawing groups[5][11] |
| Rieche Formylation | Electron-rich aromatics (e.g., phenols, mesitylene)[13] | Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄)[13][14] | Dichloromethyl methyl ether-Lewis acid adduct | Lewis acid catalysis | Good for electron-rich substrates | Requires stoichiometric Lewis acid |
| Reimer-Tiemann | Phenols[5] | Chloroform (CHCl₃), strong base (e.g., NaOH)[5] | Dichlorocarbene (:CCl₂)[5] | Strong base, heat | Specific for ortho-formylation of phenols | Limited to phenols, harsh basic conditions, moderate yields[5] |
Delving into the Mechanisms
Understanding the mechanistic pathway of each reaction is crucial for optimizing conditions and predicting regiochemical outcomes. The fundamental differences lie in the generation and reactivity of the electrophilic formylating species.
Vilsmeier-Haack Reaction
This reaction utilizes the "Vilsmeier reagent," a relatively weak electrophile, making it highly selective for electron-rich aromatic systems.[2][15] The process begins with the formation of the electrophilic chloroiminium ion from a substituted amide (like DMF) and an acid halide (like POCl₃).[4][16] The activated aromatic ring then attacks this electrophile. A subsequent hydrolysis step during workup yields the final aldehyde.[17]
Gattermann-Koch Reaction
Direct formylation using the unstable formyl chloride is not feasible. The Gattermann-Koch reaction circumvents this by generating a highly reactive formyl cation in situ from carbon monoxide and hydrochloric acid under high pressure, catalyzed by a strong Lewis acid (AlCl₃) and a co-catalyst (CuCl).[2][6] This potent electrophile is capable of attacking less activated aromatic rings like benzene.[2][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 7. orgosolver.com [orgosolver.com]
- 8. byjus.com [byjus.com]
- 9. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 10. collegedunia.com [collegedunia.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Duff reaction - Wikipedia [en.wikipedia.org]
- 13. Rieche formylation - Wikipedia [en.wikipedia.org]
- 14. Formylation - Common Conditions [commonorganicchemistry.com]
- 15. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 16. Vilsmeier-Haack_reaction [chemeurope.com]
- 17. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
The Formyl Group Frontier: A Cost-Effectiveness Analysis of Cyanomethyl Formate in Synthesis
In the landscape of organic synthesis, the introduction of a formyl group is a pivotal transformation, underpinning the construction of a vast array of pharmaceuticals and fine chemicals. The choice of formylating agent is a critical decision for researchers, scientists, and drug development professionals, directly influencing reaction efficiency, cost, and overall process viability. This guide provides a comprehensive cost-effectiveness analysis of cyanomethyl formate, objectively comparing its performance against common alternatives with supporting experimental data and detailed protocols.
At a Glance: Comparing Formylating Agents
A thorough evaluation of formylating agents requires a multi-faceted comparison of their cost, reactivity, and practicality. The following tables summarize the key quantitative data for this compound and its alternatives.
Table 1: Cost Comparison of Formylating Agents
| Reagent | Supplier Example(s) | Typical Price (USD) | Molecular Weight ( g/mol ) | Price per Mole (USD) |
| This compound | TCI, Fisher Scientific | $294.52 / 5g | 85.06 | $499.78 |
| Formic Acid | Sigma-Aldrich, Various | ~$0.39 - $1.08 / kg[1][2] | 46.03 | ~$0.02 - $0.05 |
| Acetic Formic Anhydride | Typically generated in situ | - | 88.06 | Cost of precursors |
| Vilsmeier Reagent | Generated in situ | - | - | Cost of precursors |
| Phosphorus Oxychloride | IndiaMART | ~$0.90 - $1.26 / kg[3][4] | 153.33 | ~$0.14 - $0.19 |
| Dimethylformamide (DMF) | Business Analytiq, IMARC | ~$0.56 - $1.47 / kg[5][6] | 73.09 | ~$0.04 - $0.11 |
| N-Formylsaccharin | Sigma-Aldrich, Apollo Sci. | ~$35.00 - $46.20 / 1g[7][8] | 211.19 | ~$7385 - $9751 |
Note: Prices are subject to change and may vary based on purity, quantity, and supplier. In situ generation costs depend on the prices of precursors (e.g., formic acid and acetic anhydride for acetic formic anhydride).
Table 2: Performance Comparison for N-Formylation of Amines
| Reagent | Substrate | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Aniline | THF, Room Temp | 24 h | 85 | [9] |
| This compound | Benzylamine | THF, Room Temp | 2 h | 92 | [9] |
| Formic Acid | Benzylamine | Toluene, Reflux (Dean-Stark) | 4-9 h | 98 | [10] |
| Acetic Formic Anhydride | Various amines | In situ, -20 °C | < 15 min | 97-100 | [11] |
| Vilsmeier Reagent | Electron-rich arenes | DMF, 0 °C to RT | 6.5 h | 77 (aldehyde) | [8] |
| N-Formylsaccharin | Various amines | THF, Room Temp | - | High | [12] |
Table 3: Performance Comparison for O-Formylation of Alcohols
| Reagent | Substrate | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound | 1-Butanol | Imidazole (cat.), 60 °C | 24 h | 88 | [9] |
| This compound | Benzyl alcohol | Imidazole (cat.), 60 °C | 24 h | 93 | [9] |
| Formic Acid | Alkanolamines | Ni(II)/Cu(II) catalyst, RT | - | Good to Excellent | [13] |
In-Depth Analysis of Formylating Agents
This compound
This compound emerges as a competent formylating agent, particularly for the N-formylation of primary and secondary amines and the O-formylation of alcohols under neutral or mildly catalytic conditions.[9] Its primary advantage lies in its solid, stable nature, making it easier to handle compared to gaseous or highly corrosive alternatives. However, its high cost per mole is a significant drawback for large-scale synthesis.
Formic Acid
As the most fundamental formylating agent, formic acid is exceptionally cost-effective.[1][2] It can be used directly, often with azeotropic removal of water, or activated with various reagents.[10][14] While reactions may require heating and longer reaction times, its low cost and environmental friendliness make it an attractive option for industrial applications.
Acetic Formic Anhydride (AFA)
Generated in situ from formic acid and acetic anhydride, AFA is a highly reactive and efficient reagent for N-formylation, often providing near-quantitative yields in very short reaction times under mild conditions.[7][11] The cost is tied to its precursors. Its instability and moisture sensitivity are key handling considerations.
Vilsmeier-Haack Reagent
The Vilsmeier-Haack reagent, formed in situ from a substituted amide like DMF and phosphorus oxychloride, is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][15] It is a cost-effective option for producing aryl aldehydes. However, the corrosive and hazardous nature of phosphorus oxychloride requires careful handling.
N-Formylsaccharin
N-Formylsaccharin is a stable, crystalline solid that acts as an efficient N-formylating agent under mild conditions.[12] A significant advantage is the simple work-up, as the saccharin byproduct is easily removed. However, its high price makes it more suitable for small-scale, high-value syntheses.[7][8]
Experimental Protocols
Detailed methodologies for the application of these formylating agents are crucial for reproducible results.
Synthesis of this compound
Procedure: A suspension of potassium formate (0.2 mol) in anhydrous sulfolane (30 ml) is treated with chloroacetonitrile (0.1 mol). The mixture is stirred at 80-90 °C for 4 hours. After cooling, the mixture is poured into ice water and extracted with diethyl ether. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated. The residue is distilled under reduced pressure to yield this compound.
N-Formylation of an Amine using this compound
Procedure: A solution of the amine (10 mmol) in tetrahydrofuran (20 mL) is treated with this compound (11 mmol). The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography or recrystallization to afford the corresponding formamide.[9]
Formylation of an Amine using Formic Acid
Procedure: A mixture of the amine (1.0 g), 1.0-1.2 equivalents of 85% aqueous formic acid, and toluene is heated to reflux using a Dean-Stark apparatus for 4-9 hours. After the starting material is consumed (monitored by TLC), the reaction mixture is cooled and the solvent is removed under reduced pressure to yield the crude N-formyl product.[10]
In Situ Generation and Use of Acetic Formic Anhydride
Procedure: In a flame-dried flask under an inert atmosphere, acetic anhydride (2.0 mmol) is cooled to -20 °C. Formic acid (2.0 mmol) is added dropwise with stirring. The mixture is stirred at -20 °C for 15-20 minutes to form acetic formic anhydride. In a separate flask, the amine (1.0 mmol) is dissolved in anhydrous THF and cooled to -20 °C. The freshly prepared AFA solution is then slowly added to the amine solution. The reaction is typically complete within 15 minutes. The reaction is quenched with saturated sodium bicarbonate solution and extracted with an organic solvent. The organic layer is dried and concentrated to yield the formamide.[7]
Vilsmeier-Haack Formylation of an Electron-Rich Arene
Procedure: To a solution of the electron-rich aromatic substrate (44.5 mmol) in DMF (440 mL) at 0 °C, (chloromethylene)dimethyliminium chloride (Vilsmeier reagent, 1.5 equiv) is added. The mixture is stirred for 6.5 hours at room temperature. A solution of sodium acetate (5.6 equiv) in water (200 mL) is then added at 0 °C and stirred for 10 minutes. The reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product aldehyde is purified by silica gel column chromatography.[8]
N-Formylation of an Amine using N-Formylsaccharin
Procedure: To a solution of the amine (1 mmol) in THF, N-formylsaccharin (1.1 mmol) is added. The reaction mixture is stirred at room temperature. Upon completion (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified, often by simple filtration to remove the saccharin byproduct, followed by concentration of the filtrate.[12]
Visualizing the Synthesis Pathways
To better understand the relationships and workflows, the following diagrams are provided.
Caption: A generalized experimental workflow for a typical formylation reaction.
Caption: Reaction mechanism for the N-formylation of a primary amine using this compound.
References
- 1. businessanalytiq.com [businessanalytiq.com]
- 2. indexbox.io [indexbox.io]
- 3. dir.indiamart.com [dir.indiamart.com]
- 4. dir.indiamart.com [dir.indiamart.com]
- 5. businessanalytiq.com [businessanalytiq.com]
- 6. imarcgroup.com [imarcgroup.com]
- 7. benchchem.com [benchchem.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. scispace.com [scispace.com]
- 11. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Formylsaccharin - Enamine [enamine.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ijpcbs.com [ijpcbs.com]
- 15. N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Cyanomethyl Formate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the proper handling and disposal of Cyanomethyl formate. The following procedures are designed to minimize risks and ensure a safe laboratory environment.
Hazard Summary and Quantitative Data
This compound is a combustible liquid that is harmful if swallowed, inhaled, or comes into contact with the skin.[1] It is known to cause skin and serious eye irritation.[1] Due to its hazardous nature, strict adherence to safety protocols is mandatory.
| Property | Data | Reference |
| CAS Number | 150760-95-5 | [2] |
| Molecular Formula | C₃H₃NO₂ | [2] |
| Molecular Weight | 85.06 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Purity | >98.0% (GC) | [2] |
| Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation. Causes serious eye irritation. Combustible liquid. | [1] |
Note: Specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), for this compound have not been established. Therefore, exposure should be minimized to the lowest possible level.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure to this compound. The following PPE is mandatory when handling this chemical:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[3]
-
Hand Protection: Wear chemically resistant gloves. Based on general resistance charts for similar organic compounds, nitrile or neoprene gloves are recommended. Regularly inspect gloves for any signs of degradation or perforation and replace them immediately if compromised.
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For tasks with a higher risk of splashing, a chemical-resistant apron should also be worn.
-
Respiratory Protection: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is crucial for the safe handling of this compound.
3.1. Preparation and Handling:
-
Pre-Handling Check: Before starting any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Secure Work Area: Clear the work area of any unnecessary equipment or chemicals. Ensure that an emergency eyewash station and safety shower are accessible.
-
Chemical Transfer: When transferring this compound, use a funnel to minimize the risk of spills. Always keep containers sealed when not in use.
-
Heating: Avoid heating this compound near open flames or other ignition sources as it is a combustible liquid.[1] Use a heating mantle or a water bath for controlled heating.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water. Decontaminate all surfaces and equipment that have come into contact with the chemical.
3.2. Decontamination Procedure:
-
Equipment: Glassware and other equipment can be decontaminated by rinsing with a suitable organic solvent (such as ethanol or acetone) in a fume hood, followed by washing with soap and water.
-
Work Surfaces: Wipe down all potentially contaminated surfaces with a cloth soaked in a suitable solvent, followed by a thorough cleaning with soap and water.
-
Personal Decontamination: In case of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention. If eyes are exposed, flush with water for at least 15 minutes and seek immediate medical attention.[1]
Emergency and Disposal Plan
A clear and concise plan for emergencies and waste disposal is critical.
4.1. Spill Response Workflow:
In the event of a spill, follow the workflow outlined below.
Caption: Workflow for handling a this compound spill.
4.2. Disposal Plan:
All waste containing this compound, including contaminated absorbents and PPE, must be treated as hazardous waste.
-
Waste Collection: Collect all this compound waste in a clearly labeled, sealed container.
-
Storage: Store the waste container in a designated, well-ventilated hazardous waste storage area away from incompatible materials.
-
Disposal: Dispose of the hazardous waste through an approved waste disposal plant.[1] The preferred method of disposal for organic chemicals like this compound is high-temperature incineration.
By adhering to these safety and logistical guidelines, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for all.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
